Product packaging for ALC-0315(Cat. No.:CAS No. 2036272-55-4)

ALC-0315

Cat. No.: B3025655
CAS No.: 2036272-55-4
M. Wt: 766.3 g/mol
InChI Key: QGWBEETXHOVFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of ALC-0315 as an Ionizable Aminolipid in Nucleic Acid Delivery

This compound is an ionizable aminolipid, a class of cationic lipids specifically engineered for the effective in vivo delivery of RNA. medchemexpress.comglpbio.comchemicalbook.com Its structure is fundamental to its function, comprising three key parts: a headgroup, a linker, and lipid tails. glpbio.com The headgroup contains a tertiary amine, which is the ionizable component, and a terminal hydroxyl group. broadpharm.comglpbio.com This hydroxyl group is thought to reduce hydration and enhance hydrogen-bonding with the nucleic acid payload, potentially improving transfection efficiency. glpbio.com The headgroup is connected to two branched, saturated lipid tails via biodegradable ester linkers. broadpharm.comglpbio.com

The defining characteristic of this compound is its pH-sensitive charge. At a physiological pH, the lipid remains neutral, which allows the LNP to have fewer interactions with the anionic membranes of blood cells. broadpharm.com However, when an LNP containing this compound is taken up by a cell into an endosome, the more acidic environment of the endosome causes the tertiary amine headgroup to become protonated (positively charged). wikipedia.orgbroadpharm.com This positive charge facilitates two critical actions: first, it allows for strong electrostatic interaction and compaction with the negatively charged backbone of nucleic acids like mRNA during the formulation process; second, upon endocytosis, the protonated lipid promotes the destabilization of the endosomal membrane. wikipedia.orgbroadpharm.commedchemexpress.com This destabilization, often described as a transition from a bilayer to an inverted hexagon phase, is crucial for the release of the mRNA payload from the endosome into the cell's cytoplasm, where it can be translated into protein. broadpharm.comchemicalbook.com Once the mRNA is released, the ester bonds in this compound are metabolized through hydrolysis. broadpharm.com

Key Structural Components of this compound and Their Functions
Component Proposed Function
Ionizable Tertiary Amine Headgroup Remains neutral at physiological pH to minimize interactions with blood cells; becomes positively charged in the acidic endosome to facilitate endosomal escape. broadpharm.com
Terminal Hydroxyl Group May decrease headgroup hydration and improve hydrogen-bonding with the nucleic acid, potentially improving transfection ability. glpbio.com
Ester Linkers Connect the headgroup to the tails; are biodegradable, allowing for safe clearance after mRNA delivery. broadpharm.comglpbio.compharmaexcipients.com
Branched Saturated Tails Postulated to create a cone-shaped geometry that facilitates the destabilization of the endosomal membrane for cytosolic release of the nucleic acid. glpbio.com

Significance of this compound in Lipid Nanoparticle (LNP) Formulations

This compound is a cornerstone component of lipid nanoparticles, which have become a leading platform for delivering nucleic acid therapeutics. pharmaexcipients.commolecularcloud.org Its most prominent application is as a key ingredient in the Pfizer-BioNTech COVID-19 mRNA vaccine (BNT162b2), where it is essential for protecting the mRNA from degradation and enabling its delivery into cells. wikipedia.orgbroadpharm.comnih.govnih.gov

In these formulations, this compound does not act alone. It is combined with other lipids to form a stable nanoparticle. A typical LNP formulation, such as that used in the BNT162b2 vaccine, includes a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like ALC-0159) in specific ratios. medchemexpress.comcaymanchem.com this compound's primary role is to complex with the mRNA and facilitate its release inside the cell. medchemexpress.comdcchemicals.com The other components provide structural integrity and stability to the nanoparticle. pharmaexcipients.com

Example LNP Formulation Composition (BNT162b2 Vaccine)
Lipid Component Molar Ratio (%)
This compound (Ionizable Cationic Lipid)46.3
DSPC (Helper Phospholipid)9.4
Cholesterol (Structural Lipid)42.7
ALC-0159 (PEGylated Lipid)1.6
Data sourced from multiple references. medchemexpress.comcaymanchem.com

Research has demonstrated the high efficacy of this compound-containing LNPs. Comparative studies have shown that this compound can offer superior performance over other well-known ionizable lipids, such as DLin-MC3-DMA (MC3). molecularcloud.org In preclinical models, vaccine formulations using this compound elicited stronger immune responses compared to those using MC3. nih.govacs.org

Comparative Research Findings: this compound vs. MC3 in mRNA-LNP Vaccines
Immune Response Parameter Finding
Antibody Levels Vaccines with this compound yielded higher levels of IgG and its subclasses compared to those with MC3. molecularcloud.orgnih.govacs.org
Cellular Immunity This compound-LNP vaccines significantly enhanced the activation of dendritic cells and T cells. nih.govacs.org
T-cell Responses Both formulations increased the activation of splenic T cells and Th1-type cytokine production, with this compound showing higher efficacy in overall cellular responses. molecularcloud.orgnih.gov
Stability & Immunogenicity Both lipids form stable and uniform LNPs and are immunogenic, but this compound-based LNPs showed higher overall efficacy in humoral and cellular immune responses. nih.govacs.org

Current Research Landscape and Emerging Applications of this compound-based Systems

The success of this compound in COVID-19 vaccines has spurred a wave of research aimed at optimizing its use and exploring new applications. nih.govmolecularcloud.org One major area of investigation is the refinement of this compound synthesis. Researchers are developing simpler, more economical, and scalable methods for its production to support the manufacturing of future mRNA vaccines and therapeutics. nih.govnih.govrsc.org

A groundbreaking area of recent research has focused on the stereochemistry of this compound. mpg.de The compound is typically synthesized and used as a mixture of different stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. mpg.de For the first time, scientists synthesized and tested the pure stereoisomers of this compound individually. Their findings revealed that the stereochemistry directly affects the efficacy and safety profile of the LNPs. mpg.de

Research Findings on Individual Stereoisomers of this compound
Stereoisomer Performance in LNP-mRNA Delivery
(S,S)-form Delivered mRNA as efficiently as the standard mixture but with significantly reduced toxicity in the models studied. mpg.de
(R,R)-form Showed different performance characteristics compared to the (S,S) form and the standard mixture. mpg.de
meso-form Showed different performance characteristics compared to the (S,S) form and the standard mixture. mpg.de
Data sourced from a 2025 research report. mpg.de

These findings suggest that using specific, pure stereoisomers of this compound could lead to the development of even more effective and better-tolerated nucleic acid therapies. mpg.de The ongoing research into optimizing LNP formulations with this compound and its analogs is expected to expand the application of this technology to a broader spectrum of diseases, including personalized cancer vaccines and other genetic medicines. molecularcloud.orgmpg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H95NO5 B3025655 ALC-0315 CAS No. 2036272-55-4

Properties

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBEETXHOVFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336663
Record name ALC-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036272-55-4
Record name ALC-0315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALC-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Process Optimization of Alc 0315

Overview of Established Synthetic Methodologies

Initial synthetic approaches for ALC-0315, as described in early patents, primarily relied on a reductive amination strategy. rsc.org Another approach involves amine alkylation. rsc.org

Reductive Amination Strategies

A common synthetic route involves the reductive amination of a lipid aldehyde with 4-aminobutanol. wikipedia.org In this strategy, a lipid alcohol precursor is first oxidized to the corresponding aldehyde. chemicalbook.comnih.gov This aldehyde is then reacted with 4-aminobutanol, followed by reduction of the intermediate imine to form the tertiary amine core of this compound. wikipedia.org Sodium triacetoxyborohydride (B8407120) (STAB-H) is a key reagent used in the reductive amination step to convert the imines to the final amine product. chemicalbook.comwikipedia.orgrsc.org

The original patent procedure for the reductive amination of aldehyde with 4-aminobutanol was reported to yield this compound in approximately 15% yield. rsc.orgnih.govrsc.org Challenges associated with this initial method included the purity of the aldehyde intermediate, which could be contaminated with self-condensation products, complicating subsequent purification. nih.govbocsci.com Additionally, the differing solubility properties of the nonpolar aldehyde and the highly polar 4-aminobutanol in common reaction solvents posed difficulties, leading to slow reaction rates. nih.govbocsci.com

Esterification Approaches

Ester bonds are integral to the structure of this compound, linking the fatty acid tails to the hexane-1,6-diyl linkers. broadpharm.com Esterification reactions are employed to form these linkages. One approach involves the acylation of 1,6-hexanediol (B165255) with 2-hexyldecanoyl chloride. rsc.org Alternatively, a Steglich-type esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), has been used to couple 1,6-hexanediol with 2-hexyldecanoic acid. chemicalbook.comrsc.orgnih.gov While the Steglich esterification can provide high yields of the crude monoester, it can also produce urea (B33335) by-products that complicate purification. chemicalbook.comrsc.orgnih.gov

Another synthetic route involves the reaction of 2-hexyldecanoic acid with 1,6-dibromohexane (B150918) to form a bromohexyl ester, which is subsequently reacted with 4-aminobutanol in a condensation reaction to yield this compound. chemicalbook.comrsc.orgnih.gov This approach, using K₂CO₃ as a condensing agent, has been described as simpler and more economical, facilitating purification and allowing for the recycling of dibromohexane. chemicalbook.comnih.govresearchgate.net

Advancements in this compound Synthesis for Research Quantities and Scalability

Significant efforts have been directed towards optimizing the synthesis of this compound to improve yields, purity, and scalability for both research quantities and larger-scale production. rsc.orgnih.govnanovationtx.com These advancements have focused on enhancing reaction conditions and selecting more suitable reagents. nih.gov

Enhanced Reaction Conditions and Reagent Selection

Improvements in the synthetic route have addressed the limitations of earlier methods, particularly concerning intermediate purity and reaction efficiency. nih.govbocsci.com

Utilization of Protected Aminoalcohols

To overcome the solubility issues associated with 4-aminobutanol in organic solvents commonly used for reductive amination, the use of protected forms of this aminoalcohol has been explored. nih.govbocsci.comnanovationtx.com Protecting the hydroxyl group of 4-aminobutanol, for instance, with a silylether protecting group like the tert-butyl-diphenylsilyl (TBDPS) group, can render the aminoalcohol more soluble in organic solvents such as dichloromethane (B109758) (CH₂Cl₂). nih.govbocsci.com This enhanced solubility facilitates the reductive amination reaction, leading to improved yields and cleaner products. nih.govbocsci.com

Oxidation Chemistries (e.g., TEMPO/Bleach)

The oxidation of the lipid alcohol to the corresponding aldehyde is a critical step in the reductive amination pathway. chemicalbook.comnih.gov The use of pyridinium (B92312) chlorochromate (PCC) in earlier methods often resulted in aldehydes contaminated with self-condensation products, necessitating extensive purification. nih.govbocsci.com

Furthermore, strategies involving the formation of a fatty aldehyde bisulfite adduct have been developed to facilitate purification. researchgate.netresearchgate.net This solid adduct can be easily filtered, eliminating the need for standard chromatographic separation of the aldehyde intermediate and allowing for the reductive amination to be performed directly with the bisulfite adduct. researchgate.netresearchgate.net This approach significantly improves the scalability of the synthesis by reducing chromatographic purification steps. researchgate.netresearchgate.net

Continuous flow synthesis has also been explored as an enabling technology for the production of this compound, offering potential advantages in terms of safety, precise reaction control, efficiency, and scalability compared to batch processes. rsc.orgrsc.orgresearchgate.net A telescoped flow-based approach comprising multiple steps has been demonstrated, aiming to reduce purification steps and enable continuous purification methods. rsc.orgresearchgate.net

Here is a summary of some reported yields from different synthetic approaches:

Synthetic Step / MethodReported Yield (%)Source
Acylation of 1,6-hexanediol (2-hexyldecanoyl chloride)57 rsc.org
Steglich Esterification (crude)Quantitative rsc.org
PCC Oxidation of monoester alcohol73-80 rsc.org
Reductive Amination (original patent)~15 rsc.orgnih.govrsc.org
TEMPO-Bleach Oxidation (crude aldehyde)90 nih.govbocsci.com
Reductive Amination (with protected aminoalcohol)35 nih.gov
Reductive Amination (flow chemistry)Doubled over patent rsc.org
Reaction of 2-hexyldecanoic acid with 1,6-dibromohexane85 chemicalbook.comnih.govresearchgate.net
Condensation of bromohexyl ester with 4-aminobutanol62 chemicalbook.comnih.gov
Reductive Amination (with fatty aldehyde bisulfite adduct)Improved over literature researchgate.net

Note: Yields can vary depending on specific reaction conditions and scale.

Development of More Organic-Soluble Reagents

Optimization efforts have focused on improving reaction efficiency and simplifying purification by utilizing more organic-soluble reagents. For instance, in reductive amination steps, the use of more organic-soluble triacyloxyborohydride reagents has been explored to enhance the reaction in organic solvents like dichloromethane (CH₂Cl₂) nih.gov. This contrasts with less soluble reagents like sodium triacetoxyborohydride (STAB-H), which posed difficulties, particularly in continuous flow systems researchgate.net.

Alternative Halogenated Precursors

Alternative synthetic routes have investigated the use of different halogenated precursors to improve the synthesis and purification process. One approach involves the reaction of 2-hexyldecanoic acid with 1,6-dibromohexane chemicalbook.comnih.gov. This route, utilizing potassium carbonate (K₂CO₃) as a condensing agent, is considered economically attractive due to the simplicity of purification and the possibility of recycling dibromohexane chemicalbook.comnih.gov. Another alternative involves using bromohexanol instead of hexanediol (B3050542) in an earlier stage to potentially reduce the number of synthesis steps chemicalbook.comnih.gov.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has emerged as a promising technology for the production of this compound, offering potential advantages in terms of safety, precise reaction control, efficiency, and scalability compared to traditional batch processes researchgate.netrsc.org.

The integration of in-line analytics within continuous flow synthesis setups is crucial for expediting the optimization process and enabling real-time monitoring and control of key reaction parameters researchgate.netrsc.org. This allows for rapid process adjustments and prompt shutdown in case of deviations, minimizing material loss researchgate.netrsc.org. Such in-line analytical capabilities can be developed into Process Analytical Technology (PAT) for large-scale production researchgate.netrsc.org.

Strategies for Improved Yield and Purity

Improving the yield and purity of this compound is a significant focus in process development. Strategies include optimizing reaction conditions, using alternative reagents, and implementing effective purification techniques. For instance, replacing pyridinium chlorochromate (PCC) oxidation with methods like TEMPO/bleach oxidation or Anelli-like oxidation can lead to cleaner products and higher yields of intermediates rsc.orgnih.gov. Using a protected form of the aminoalcohol precursor can also improve yields in the reductive amination step nih.gov. Furthermore, employing an excess of aldehyde in the reductive amination can help ensure the formation of the desired tertiary amine and reduce side product formation rsc.org. Utilizing fatty aldehyde bisulfite adduct formation as a purification handle before the final reductive amination step has also been shown to improve purity by removing impurities without extensive chromatography nih.govresearchgate.netresearchgate.net.

Purification Techniques and Challenges in this compound Production

Purification is a critical and often challenging aspect of this compound production, particularly in achieving the high purity required for pharmaceutical applications rsc.orgdrug-dev.com. This compound is highly soluble in apolar solvents, while its polar head and ester groups have affinity for polar adsorbents, necessitating gradient elution in normal phase chromatography rsc.org.

Chromatographic purification, particularly silica (B1680970) gel column chromatography, has been traditionally used to isolate this compound and its intermediates chemicalbook.comnih.gov. However, this can be labor-intensive, require large volumes of solvents, and contribute to yield loss nih.govnih.gov. The presence of impurities, such as excess polar and nonpolar reagents, byproducts, and structurally related compounds, complicates chromatographic separation rsc.orgnih.gov.

Specific challenges include the removal of impurities like the N-oxide impurity and residual aldehydes from the final product drug-dev.com. The N-oxide impurity can be difficult to separate completely, sometimes overlapping with other product-related substances during analysis drug-dev.com. Techniques like HPLC coupled with detectors such as Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are used to monitor purity and identify impurities drug-dev.com. Electron-activated dissociation (EAD)-based MS/MS fragmentation has been shown to be effective for structurally characterizing this compound and its impurities, providing more diagnostic fragments than collision-induced dissociation (CID) sciex.com.

Chromatographic Separation Optimization

Chromatographic separation is a critical step in the purification of this compound to achieve the required purity for pharmaceutical applications. chemicalbook.comnih.govrsc.org In some synthetic routes, chromatography on a silica gel column is employed to isolate intermediates and the final product. chemicalbook.comnih.gov For instance, in a patented synthesis route involving oxidation with pyridinium chlorochromate (PCC), the product is separated by chromatography on a silica gel column using a hexane–methylene (B1212753) chloride system. chemicalbook.comnih.gov The final this compound product obtained via reductive amination in this route is purified by chromatography on a silica gel column using a methanol (B129727) gradient in methylene chloride. chemicalbook.comnih.gov

However, conventional batch chromatography can pose bottlenecks in large-scale manufacturing due to factors like solvent usage, time, and capacity limitations. rsc.org Research into continuous flow synthesis of this compound has explored the potential for continuous purification methods, such as simulated moving bed chromatography (SMBC), to circumvent these batch processing challenges. rsc.org Analytical methods like High Performance Liquid Chromatography (HPLC) are routinely used for monitoring the purity of this compound and detecting impurities. drug-dev.comsciex.comsciex.com HPLC coupled with detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), including high-resolution MS (MRMHR) and Electron Activated Dissociation (EAD), is employed for both quantitative analysis and impurity profiling of this compound. drug-dev.comsciex.comsciex.comlcms.cz These methods are crucial for assessing the purity of raw materials and formulated LNPs. sciex.comlcms.cz

Alternative Purification Methods (e.g., Solid Adduct Formation and Filtration)

Given the complexities and drawbacks associated with chromatographic purification in certain synthetic routes, alternative purification methods have been investigated to improve scalability and efficiency. One such approach involves the use of solid adduct formation and filtration. This method has been explored as a way to rapidly access this compound by replacing standard chromatographic separation after an oxidation step. researchgate.net By forming a solid adduct, such as a fatty aldehyde bisulfite adduct, impurities can be removed through filtration. researchgate.net This eliminates the need for chromatographic separations for aldehyde-containing intermediates. researchgate.net Performing the final reductive amination directly with the fatty aldehyde bisulfite adduct can further streamline the purification process. researchgate.net This strategy contributes to a more scalable synthesis of this compound. researchgate.net

Quality Control and Batch-to-Batch Consistency in Research Manufacturing

Ensuring the quality and batch-to-batch consistency of this compound is paramount, especially for its use in pharmaceutical applications like mRNA vaccines. Quality control (QC) procedures involve rigorous analytical testing to assess the purity of the lipid and identify potential impurities. drug-dev.comsciex.comresearchgate.net HPLC, particularly with sensitive detection methods like CAD and MS, is a standard tool for monitoring the purity of this compound and evaluating by-products. drug-dev.comsciex.comsciex.com

Key impurities monitored include N-oxide and aldehyde impurities, which can impact the quality and activity of LNP products. drug-dev.com Studies have shown that controlling the levels of these impurities is crucial. drug-dev.com For example, the N-oxide impurity in high-quality this compound batches has been determined to be below 0.03%, and the level of the undesired aldehyde below 0.015%. drug-dev.com

Batch-to-batch consistency is evaluated through the analysis of multiple production batches using these analytical methods. drug-dev.comsciex.com Variations in impurity profiles across batches from different suppliers have been observed, highlighting the importance of robust QC workflows to ensure the quality of raw materials. sciex.com An automated workflow utilizing UPLC-MS/MS with EAD capabilities has been developed to identify, relatively quantify, and structurally elucidate impurities in this compound, enabling the confident identification of impurities at low abundances (e.g., 0.01%). sciex.com This workflow assists in monitoring lot-to-lot and vendor variability. sciex.com

The purity of this compound batches is typically expected to be high, often above 99%. drug-dev.combocsci.comselleckchem.com Certificates of Analysis and batch-specific data, including HPLC and NMR data, are used to confirm the quality and consistency of this compound lots. selleckchem.com The presence of impurities, such as O-Boc-protected this compound, can affect the hydrophobicity of the lipid and hinder the condensation of mRNA into LNPs, underscoring the need for stringent quality control. researchgate.net Accurate QC methods are critical for achieving batch repeatability and ensuring the desired performance of LNP formulations. researchgate.net

Mechanism of Action of Alc 0315 in Lipid Nanoparticle Systems

Formation and Structural Dynamics of ALC-0315-Containing Lipid Nanoparticles

The encapsulation of negatively charged nucleic acids, such as mRNA or siRNA, is primarily mediated by electrostatic interactions with the ionizable lipid this compound. mdpi.comnih.gov this compound features a tertiary amine headgroup with an apparent pKa of approximately 6.09. researchgate.netbroadpharm.com During LNP formation, which is conducted in an acidic aqueous buffer (typically around pH 4.0), the amine group of this compound becomes protonated, conferring a positive charge to the lipid. broadpharm.comnih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of the nucleic acid molecules. mdpi.com This interaction is essential for condensing and packaging the nucleic acid cargo into the core of the forming nanoparticle. molecularcloud.orgmdpi.com

The molar ratio of this compound relative to other lipid components—typically a phospholipid like DSPC, cholesterol, and a PEGylated lipid—is a critical parameter that influences the LNP's structural integrity and stability. medchemexpress.comnih.govnih.gov In the formulation for the Pfizer-BioNTech COVID-19 vaccine (BNT162b2), the lipid composition includes this compound at a significant molar percentage. medchemexpress.comresearchgate.net Optimizing these ratios is necessary to ensure efficient encapsulation and physical stability, preventing issues like particle aggregation or cargo leakage. nih.gov The precise proportion of this compound affects the charge balance (N/P ratio, the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid), which can impact the final particle characteristics. nih.govmdpi.com

Example LNP Formulation Composition

Illustrative molar ratios of lipid components in an this compound-containing LNP formulation, similar to that used in the BNT162b2 vaccine. medchemexpress.comnih.gov

ComponentMolar Ratio (%)Function
This compound (Ionizable Lipid)46.3Encapsulates nucleic acid and facilitates endosomal escape
DSPC (Helper Lipid)9.4Provides structural support to the lipid bilayer
Cholesterol (Helper Lipid)42.7Modulates membrane fluidity and stability
ALC-0159 (PEGylated Lipid)1.6Forms a hydrophilic shell to control particle size and reduce aggregation

This compound is considered instrumental in the formation of the spheroidal structure characteristic of these lipid nanoparticles. researchgate.net The molecular shape of the lipids involved dictates the geometry of the self-assembled structure. nih.gov this compound, with its multi-tailed, wedge-shaped structure, does not form stable bilayers on its own in its neutral state. researchgate.net However, during formulation, the interaction between the protonated this compound and the mRNA is thought to result in the formation of an electron-dense core, potentially with inverted micelle structures containing the nucleic acid. mdpi.comresearchgate.net This core is surrounded by the other lipid components, such as DSPC and cholesterol, which contribute to the formation of an outer layer, ultimately resulting in a stable, roughly spherical nanoparticle. researchgate.netresearchgate.net

The physicochemical properties of LNPs, including their size and polydispersity index (PDI), are tightly controlled by the formulation parameters, in which this compound plays a key role. The choice of lipids and their molar ratios significantly affects these attributes. medchemexpress.com For instance, studies have shown that LNP formulations using this compound can reliably produce particles in the range of 70-100 nm with a low PDI, indicating a homogenous size distribution. nih.gov The manufacturing process, such as the use of microfluidic devices, allows for precise control over mixing rates and flow rate ratios, which, in conjunction with the specific this compound lipid composition, fine-tunes the final particle size. medchemexpress.comrsc.org The encapsulation of mRNA has also been observed to stabilize the size distribution of this compound LNPs. mdpi.comresearchgate.net

Physicochemical Properties of this compound LNPs

Typical physicochemical properties of LNPs formulated with this compound before and after mRNA encapsulation, demonstrating the stabilizing effect of the cargo. mdpi.comresearchgate.net

LNP TypeConditionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound LNPWithout mRNA~200Higher / Non-homogeneousVariable
With mRNA~80 - 100Low (<0.2) / HomogeneousNear-neutral

Cellular Delivery and Intracellular Trafficking Mediated by this compound

Following administration, the LNP must navigate the extracellular environment, be taken up by target cells, and release its nucleic acid payload into the cytoplasm. This compound is central to overcoming these biological barriers, particularly the escape from the endosomal pathway. broadpharm.comnih.gov

LNPs containing this compound are designed to be relatively neutral at physiological pH (~7.4). broadpharm.com This minimizes non-specific interactions with the negatively charged membranes of blood cells and other tissues, contributing to the stability of the particle in circulation. broadpharm.com Cellular uptake is thought to occur primarily through endocytosis. insidetx.comnih.gov

Once inside the cell, the LNP is trafficked into endosomes. nih.govnih.gov As the endosome matures, its internal environment becomes progressively more acidic (pH drops to around 5-6). This acidic environment is the trigger for this compound's key function in payload release. The drop in pH causes the tertiary amine headgroup of this compound to become protonated, giving the lipid a positive charge. broadpharm.comnih.gov This charge-switching property is crucial for endosomal escape. The now positively charged this compound lipids are believed to interact with negatively charged lipids present in the endosomal membrane. insidetx.comnih.gov This interaction is hypothesized to disrupt the endosomal membrane's integrity through one of two primary proposed mechanisms:

Phase Transition: The protonated, cone-shaped this compound molecules induce a transition from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase structure. This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores or its complete rupture. broadpharm.comnih.gov

Lipid Fusion: The interaction between the LNP and endosomal membranes can lead to the fusion of the two lipid bilayers, creating a channel through which the encapsulated mRNA can be released into the cytoplasm. insidetx.com

This pH-dependent mechanism ensures that the nucleic acid payload is released into the cytoplasm, where it can be translated by the cell's machinery, while avoiding degradation in the lysosome. broadpharm.cominsidetx.com

: Endosomal Destabilization and Cytoplasmic Release of Nucleic Acids

The efficacy of lipid nanoparticle (LNP) systems for nucleic acid delivery is critically dependent on the ability of the encapsulated cargo, such as messenger RNA (mRNA), to escape from the endosome and enter the cytoplasm where the cellular machinery for translation resides. nih.gov this compound is an ionizable amino lipid that plays a central role in this process. apexbt.comnanosoftpolymers.com It is designed to remain neutral at physiological pH and become positively charged within the acidic environment of the endosome. broadpharm.comwikipedia.org This pH-dependent ionization triggers a series of events that destabilize the endosomal membrane, facilitating the release of the nucleic acid payload. upenn.edumedchemexpress.com

The "Proton Sponge" Effect

The "proton sponge" effect is a hypothesis proposed to explain the endosomal escape mediated by certain cationic polymers. It posits that the continuous influx and buffering of protons by the polymer leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome. While the protonation of this compound is fundamental to its mechanism, the primary mode of endosomal disruption attributed to it and similar ionizable lipids is not osmotic rupture via the proton sponge effect. Instead, research points toward a mechanism driven by direct interactions between the LNP lipids and the endosomal membrane, leading to structural reorganization and loss of membrane integrity. nih.govupenn.edu

Transition to Inverted Hexagonal Phase

The accumulation of protonated, cone-shaped this compound molecules within the LNP structure is energetically unfavorable for maintaining a lamellar, or bilayer, arrangement. researchgate.net This tension drives a structural reorganization of the lipid assembly. broadpharm.com A key mechanism for endosomal membrane disruption by this compound-containing LNPs is the transition from a bilayer structure to a non-bilayer, inverted hexagonal (H₂) phase. nih.govbroadpharm.comnih.gov

In the inverted hexagonal phase, lipids are arranged in cylindrical micelles with their polar headgroups facing an interior aqueous core and their hydrophobic tails oriented outwards. researchgate.net The interaction between the positively charged this compound in the LNP and the negatively charged anionic lipids (like phosphatidylserine) present in the inner leaflet of the endosomal membrane is thought to facilitate this process. upenn.edu The formation of these non-lamellar structures effectively disrupts the integrity of the endosomal membrane bilayer, creating pores or fusion events that allow the encapsulated mRNA to be released from the endosome into the cell's cytoplasm. broadpharm.comnih.gov Studies comparing this compound to other ionizable lipids, such as SM-102, have noted that while this compound promotes a transition to the hexagonal phase, SM-102 may proceed further to form cubic structures at lower pH, suggesting that subtle differences in lipid structure can influence the specific non-bilayer phase formed and potentially the efficiency of transfection. acs.org

Influence of this compound pKa on Endosomal Escape Efficiency

The acid dissociation constant (pKa) of the ionizable lipid is a paramount parameter governing the efficacy and tolerability of an LNP delivery system. nih.gov The pKa represents the pH at which the ionizable group (in this case, the tertiary amine of this compound) is 50% protonated. The reported pKa of this compound is approximately 6.09 to 6.18. broadpharm.comnih.gov

This specific pKa value is critical for the function of this compound for two primary reasons:

Systemic Circulation: At a physiological pH of 7.4, which is significantly above the pKa, this compound is predominantly in its neutral form. This prevents the LNP from carrying a strong positive charge in the bloodstream, which would otherwise lead to rapid clearance by the reticuloendothelial system and potential toxicity from non-specific binding to blood components. nih.gov

Endosomal Activation: As the LNP-containing endosome matures and its internal pH drops to between 6.5 and 5.5, it crosses the pKa of this compound. This results in the rapid and substantial protonation of the this compound molecules, conferring a strong positive charge to the LNP. broadpharm.com This "switch" is what activates the lipid's fusogenic potential precisely within the desired cellular compartment. nih.gov

Research indicates that the optimal pKa for ionizable lipids in RNA delivery lies in a narrow window, typically between 6 and 7. nih.gov A pKa in this range ensures that the LNP is stable and neutral in circulation but becomes sufficiently cationic in the endosome to induce membrane destabilization and cargo release. nih.gov The pKa of this compound falls squarely within this optimal range, contributing significantly to its effectiveness in mediating endosomal escape.

Biodegradation and Metabolic Pathways of this compound

A key feature in the design of modern ionizable lipids like this compound is biodegradability. After facilitating the delivery of their cargo, it is crucial that the lipid components can be broken down and cleared from the body to minimize long-term accumulation and potential toxicity.

Ester Bond Hydrolysis and Metabolite Identification

The molecular structure of this compound incorporates two ester linkages, which serve as biodegradable cleavage sites. broadpharm.comglpbio.com In vivo, these ester bonds are susceptible to hydrolysis by endogenous esterase enzymes. regulations.gov The metabolic breakdown of this compound occurs through a sequential two-step hydrolysis process. broadpharm.comregulations.gov

The first hydrolysis reaction cleaves one of the ester bonds, resulting in the formation of a monoester metabolite. regulations.gov

A second hydrolysis event cleaves the remaining ester bond, yielding a final, double de-esterified metabolite. regulations.gov

The ultimate products of this complete hydrolysis are two molecules of the fatty acid 2-hexyldecanoic acid and the core headgroup structure. broadpharm.com In vivo and in vitro studies have shown that this compound is metabolized slowly. regulations.govregulations.gov Pharmacokinetic studies in rats indicated that unchanged this compound was primarily excreted in the feces, while its metabolites were detected in the urine. regulations.govregulations.gov

Table 1: Identified Metabolites of this compound from In Vitro Studies This interactive table summarizes the key metabolites of this compound identified during its biodegradation.

Precursor Metabolic Process Metabolite Mass-to-Charge Ratio (m/z)
This compound First Ester Hydrolysis Monoester Metabolite 528
Monoester Metabolite Second Ester Hydrolysis Double De-esterified Metabolite 290

Source: regulations.gov

Table 2: Compound Names Mentioned in the Article This table provides a reference for the chemical compounds discussed.

Abbreviation/Common Name Full Chemical Name or Description
This compound ((4-hydroxybutyl)azanediyl)di(hexane-6,1-diyl) bis(2-hexyldecanoate)
ALC-0159 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide
Cholesterol A sterol lipid and essential structural component of cell membranes and LNPs
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569)
DLin-MC3-DMA (MC3) (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
mRNA Messenger Ribonucleic Acid
Phosphatidylserine An anionic phospholipid component of cell membranes

| SM-102 | Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate |

Glucuronidation Processes

The metabolism of this compound is a key factor in its biological processing and clearance. Following its action in mRNA delivery, this compound undergoes biotransformation primarily through hydrolysis and glucuronidation. wuxiapptec.com The metabolic cascade begins with two sequential ester hydrolysis reactions. broadpharm.comregulations.gov The first hydrolysis yields a monoester metabolite, which is then followed by a second hydrolysis to produce a doubly de-esterified metabolite. broadpharm.comregulations.gov

This doubly de-esterified metabolite serves as a substrate for further metabolism via glucuronidation. regulations.gov In this Phase II metabolic reaction, a glucuronic acid moiety is attached to the metabolite, forming a glucuronide conjugate. regulations.gov This process significantly increases the water solubility of the compound, facilitating its excretion. In a pharmacokinetic study conducted in rats, this glucuronide conjugate of the doubly de-esterified metabolite was specifically detected in urine, confirming this metabolic pathway. regulations.gov

Systemic Clearance Mechanisms

The systemic clearance of this compound involves its distribution, metabolism, and excretion. Following intravenous administration in rat models, this compound is rapidly cleared from the plasma and distributes to various tissues, with the liver being a primary site of uptake, accumulating approximately 60% of the administered dose. phmpt.org

The clearance of this compound from the body is predominantly driven by its metabolism. regulations.gov As detailed previously, the compound is broken down via ester hydrolysis. broadpharm.comregulations.gov The resulting metabolites, including the glucuronide conjugate, are then eliminated from the body through both biliary and renal clearance pathways. broadpharm.com

Direct excretion of the parent compound is minimal. Pharmacokinetic studies have shown that only about 1% of an administered dose of this compound is excreted in its unchanged form in the feces. regulations.govphmpt.org In urine, unchanged this compound was found to be below the limit of detection. regulations.gov This indicates that metabolic degradation, rather than direct excretion, is the principal mechanism for the systemic clearance of this compound. regulations.gov The terminal elimination half-life of this compound from plasma in rats has been measured to be approximately 139 hours. phmpt.org

Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetics and Biodistribution of Alc 0315 in Research Models

Preclinical Pharmacokinetic Studies of ALC-0315 and its Metabolites

Preclinical studies, primarily conducted in rat models, have been crucial in characterizing the pharmacokinetic behavior of this compound. These studies have tracked the lipid and its breakdown products following administration.

Following intravenous administration in Wistar Han rats, plasma concentrations of this compound exhibit a rapid initial decline followed by a much slower terminal elimination phase. phmpt.org In one study, after a single intravenous bolus dose, this compound showed an initial half-life (t½) of 1.62 hours. phmpt.org This initial rapid phase is followed by a prolonged terminal elimination half-life, which has been reported to be approximately 139 hours (about 6-8 days). phmpt.orgwuxiapptec.comregulations.gov This suggests a biphasic elimination pattern, with an initial rapid distribution from the plasma into tissues, followed by a slow redistribution back into the plasma during the elimination process. regulations.gov Two weeks after administration, the plasma concentration of this compound was observed to decrease by approximately 7,000-fold from its peak. wuxiapptec.comregulations.gov

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Use the dropdown to select a parameter and view the corresponding data.

ParameterValueAnimal ModelSource

Following administration, this compound rapidly distributes from the blood to various tissues, with the liver being the primary site of accumulation. wuxiapptec.comregulations.govnaturalnews.com Studies in rats have estimated that approximately 60% of the administered dose of this compound distributes to the liver. phmpt.orgwuxiapptec.com This significant hepatic distribution highlights the liver as a major organ for uptake. regulations.gov While the plasma concentration drops sharply, the concentration in the liver decreases much more slowly. wuxiapptec.com For instance, two weeks post-administration, the liver concentration of this compound had decreased by only about 4-fold, compared to the 7,000-fold decrease in plasma. wuxiapptec.comregulations.gov This indicates a prolonged retention of the compound in liver tissue. wuxiapptec.com The apparent terminal elimination half-life of this compound in the liver is similar to that in plasma, estimated at 6 to 8 days. regulations.gov

The elimination of this compound from the body involves metabolic breakdown and subsequent excretion. regulations.gov The major metabolic pathway for this compound is the hydrolysis of its two ester bonds. wuxiapptec.comphmpt.org This process occurs in two sequential steps, first yielding a monoester metabolite and then a doubly de-esterified metabolite. phmpt.org These hydrolyzed products can then be further processed through glucuronidation. wuxiapptec.com In vitro studies have confirmed that this hydrolytic metabolism occurs across various species, including in mouse, rat, monkey, and human liver S9 fractions and hepatocytes. wuxiapptec.comphmpt.org

Excretion of this compound and its metabolites occurs primarily via the feces. phmpt.orgwuxiapptec.com Studies in rats showed that approximately 1% of the administered dose of this compound is excreted unchanged in the feces. phmpt.orgwuxiapptec.comregulations.gov Conversely, unchanged this compound was not detectable in the urine. phmpt.orgwuxiapptec.comregulations.gov However, metabolites of this compound have been detected in urine samples. regulations.gov The limited recovery of the unchanged lipid in excreta suggests that metabolic clearance is a significant route of elimination. wuxiapptec.com

Biodistribution of this compound-Formulated Nucleic Acid Lipid Nanoparticles

This compound is a key component of lipid nanoparticles (LNPs) used to deliver nucleic acid-based therapeutics. The biodistribution of these LNPs determines where the therapeutic payload is delivered in the body.

When formulated into LNPs for delivering mRNA, this compound plays a role in the organ and tissue destination of the nanoparticles. Following intramuscular administration in preclinical models, the highest concentration of the LNP-formulated mRNA is found at the injection site and in the proximal lymph nodes. nih.gov However, the LNPs that reach systemic circulation show a distinct pattern of distribution.

A biodistribution study using a radiolabeled LNP formulation containing this compound in Wistar Han rats showed that the liver is the main site of distribution. nih.govcriigen.org At 48 hours post-injection, the liver contained the highest percentage of the administered dose among the measured organs. nih.gov Significant concentrations were also observed in the spleen, adrenal glands, and ovaries. nih.gov

Table 2: Biodistribution of Radiolabeled LNPs Containing this compound in Rats (48h Post-Injection) This table shows the percentage of the total administered dose found in various organs.

Organ% of Administered DoseSource
Liver21.5% nih.gov
Spleen<1.1% nih.gov
Adrenal Glands<0.1% nih.gov
Ovaries<0.1% nih.gov

Within the liver, the primary target cells for LNP uptake are hepatocytes. nih.gov The mechanism for this hepatic tropism involves the adsorption of apolipoprotein E (ApoE), a protein found in the bloodstream, onto the surface of the LNPs. nih.gov Hepatocytes express high levels of low-density lipoprotein receptors (LDLRs), which recognize and bind to the ApoE on the LNPs, leading to their uptake by the cells. nih.gov This ApoE-mediated pathway is a key factor in the efficient delivery of LNP contents to liver cells. nih.gov

Investigation of Blood-Brain Barrier Permeability for LNP-Delivered Cargo

The blood-brain barrier (BBB) represents a significant hurdle for drug delivery to the central nervous system (CNS), as it prevents the passage of approximately 100% of large-molecule drugs from the bloodstream into the brain. Lipid nanoparticles (LNPs) are being explored as a potential strategy to overcome this barrier. However, research indicates that the ability of LNPs to deliver cargo across the BBB is highly dependent on the specific composition of the nanoparticle.

Investigations into the biodistribution of LNPs containing the ionizable lipid this compound have been conducted in various research models. These studies consistently demonstrate that following intravenous administration, LNP formulations similar to those used in mRNA vaccines have a distinct organ tropism, with the majority of the particles accumulating outside of the CNS.

In a comparative in vivo study using luciferase-encoding mRNA encapsulated in different LNP formulations, including one with this compound, the biodistribution was assessed in mice. The results showed a consistent pattern of organ accumulation, with the highest levels of luciferase expression found in the liver, followed by the spleen and lungs. caymanchem.com Conversely, minimal luciferase activity was detected in the brain for all tested LNP formulations, including the one containing this compound. caymanchem.com This suggests a very low level of BBB permeability for these specific nanoparticles.

Another research effort aimed at developing a high-throughput platform to screen for LNP transport across the BBB also included this compound in its library of tested lipids. nih.gov While the study focused on identifying novel LNP formulations with enhanced brain-targeting capabilities, it noted that standard LNP formulations, such as those used in approved vaccines, are not optimized for brain delivery. nih.gov The primary challenge remains the highly selective nature of the BBB, which stringently restricts the passage of nanoparticles from the systemic circulation into the brain parenchyma. nih.gov

The general consensus from biodistribution studies is that LNPs formulated with this compound, without specific modifications to target the BBB, exhibit poor permeability into the brain. The inherent physicochemical properties of these LNPs lead to their rapid clearance by organs of the reticuloendothelial system, particularly the liver, thereby limiting their circulation time and the potential for interaction with the BBB.

To illustrate the typical biodistribution of this compound LNPs, the following table summarizes the findings from a representative in vivo study.

OrganRelative Expression of LNP-Delivered mRNA
Liver++++
Spleen+++
Lungs++
Brain Minimal
KidneysMinimal

This table provides a qualitative summary of luciferase expression levels observed in a preclinical study following intravenous administration of this compound LNPs containing luciferase mRNA. '++++' indicates the highest level of expression. caymanchem.com

Further research is focused on modifying LNPs, for instance with specific ligands or by altering their surface chemistry, to enhance their ability to cross the blood-brain barrier and deliver therapeutic cargo to the brain. nih.gov However, based on current research findings, standard this compound LNP formulations are not considered efficient vehicles for delivery across the BBB.

Toxicological Research and Biological Safety Considerations of Alc 0315

Investigation of Immunostimulatory and Inflammatory Responses

As a component of LNP delivery systems, ALC-0315 has been observed to exert immunostimulatory effects. These effects are considered beneficial in the context of vaccines, where they contribute to the generation of robust innate and adaptive immune responses acs.org. However, this inherent immunostimulatory capacity can also lead to undesirable inflammatory reactions.

Induction of Pro-inflammatory Cytokines

Studies have linked this compound to the generation and secretion of pro-inflammatory cytokines. It is hypothesized that the intrinsic pKa of this compound plays a role in this process; upon the internalization of LNPs and their escape from endosomes, a rapid increase in the concentration of cationic charges may occur, potentially triggering the release of pro-inflammatory mediators researchgate.netijvtpr.com. Comparative studies evaluating this compound against other ionizable lipids, such as DLin-MC3-DMA (MC3), have indicated that this compound can induce a more pronounced activation of macrophages, an event typically associated with the liberation of pro-inflammatory cytokines acs.org. Furthermore, investigations using blank LNPs formulated solely with this compound have demonstrated a significant increase in the levels of various pro-inflammatory cytokines and chemokines pnas.org.

Research findings on the induction of cytokines and chemokines by blank this compound LNPs include:

Cytokine/ChemokineEffectSource
G-CSFIncreased pnas.org
M-CSFIncreased pnas.org
IFN-γIncreased pnas.org
IL-6Increased pnas.org
MCP-1Increased pnas.org
MIP-1αIncreased pnas.org
MIP-1βIncreased pnas.org

Moreover, studies utilizing LNP formulations encapsulating either mRNA or plasmid DNA (pDNA) with this compound have reported elevated plasma concentrations of several pro-inflammatory cytokines, including IFN-β, IL-1α, IFN-γ, TNF-α, MCP-1, IL-1β, and IL-6 nih.gov. Evidence suggests that the inflammatory response elicited by LNPs is predominantly attributable to the lipid component itself, and this inflammation may be exacerbated in the absence of the RNA cargo upenn.edu.

Activation of Innate Immune System Pathways

This compound-based LNPs are effective in attracting and activating antigen-presenting cells (APCs), such as dendritic cells and macrophages, which is a critical step in the activation of the innate immune system acs.org. Elevated levels of macrophage activation markers, including CD80 and CD86, have been observed in the presence of this compound when compared to control conditions acs.org. This heightened activation is considered essential for initiating robust innate and subsequent adaptive immune responses acs.org.

Studies propose that LNP-mRNA formulations containing this compound can stimulate innate immune pathways via Toll-like Receptor 4 (TLR4), particularly in scenarios where pre-existing inflammation is present cd-bioparticles.net. The activation of TLRs by LNP-mRNA complexes is considered an upstream event leading to the production of cytokines cd-bioparticles.net. Additionally, the activation of the inflammasome has been identified as another mechanism by which LNP-mRNA can trigger innate immune responses cd-bioparticles.net. The positive charge and amphiphilic characteristics of this compound may also contribute to the activation of the complement system, potentially playing a role in inflammatory adverse reactions mdpi.com.

Cellular and Organ-Specific Toxicity Profiles

Assessments of the toxicity associated with this compound have included investigations into its effects on specific organs, such as the liver, and its impact at the cellular level, including mitochondrial function and the generation of reactive oxygen species.

Assessment of Liver Toxicity Markers

Comparative studies evaluating this compound against other ionizable lipids have indicated that this compound can lead to increased levels of markers associated with liver toxicity, particularly when administered at higher doses. In murine models, a high dose (5 mg/kg) of this compound LNPs resulted in significantly elevated serum concentrations of alanine (B10760859) aminotransferase (ALT) and bile acids compared to both control groups and groups treated with MC3 LNPs at the equivalent dose nih.govnih.govacs.orgrsc.org. While serum aspartate aminotransferase (AST) levels may also show an increase, this was not always statistically significant nih.gov. These findings suggest that although this compound LNPs are effective delivery vehicles, indicators of liver toxicity can be observed at higher dose levels nih.govnih.govacs.org.

Observed liver toxicity markers in mice following a 5 mg/kg dose:

MarkerThis compound LNP Level (Mean ± SEM)PBS Control Level (Mean ± SEM)Significance (vs. PBS)Source
ALT (U/L)105.5 ± 1129 ± 3P = 0.0003 nih.gov
Bile Acids (μmol/L)7.6 ± 22.3 ± 1P = 0.0253 nih.gov
ASTMay have been higherNot specifiedNot statistically significant nih.gov

Repeat-dose toxicity studies in rats using LNP formulations containing this compound have reported hepatocyte vacuolation, which was interpreted as a consequence of LNP lipid uptake by hepatocytes. This observation was consistent across different vaccine candidates and either resolved or showed partial recovery during the study's recovery phase nih.gov. The elimination half-life of this compound from the liver in rats following intravenous administration has been estimated to be approximately 6-8 days, with residual concentrations still detectable after 14 days europa.eutga.gov.au.

Impact on Mitochondrial Function and Reactive Oxygen Species (ROS) Generation

The intrinsic pKa of this compound and the subsequent increase in cationic charge concentration following endosomal escape have been implicated in the generation of reactive oxygen species (ROS) researchgate.netijvtpr.com. Cationic lipids, including this compound, have been shown to stimulate the secretion of reactive oxygen species parlament.gv.atnih.gov. An excess of ROS induced by nanoparticles can inflict damage upon biological molecules and the structures of cellular organelles researchgate.netparlament.gv.at.

Oxidative Damage to Cellular Components

Elevated levels of ROS triggered by nanoparticles can lead to a state of oxidative stress within cells parlament.gv.at. This oxidative stress is capable of causing damage to various cellular constituents, including the oxidative carbonylation of proteins, peroxidation of lipids, and the breakdown of DNA and RNA researchgate.netparlament.gv.at. Such damage can compromise the integrity of the mitochondrial membrane, potentially resulting in the release of its contents researchgate.netijvtpr.com. Oxidative damage to nucleic acids and proteins can also contribute to errors in RNA translation and the polymerization of proteins and DNA researchgate.netijvtpr.com. Furthermore, oxidative stress and the resulting cellular injury can contribute to the development of a range of pathophysiological conditions researchgate.net.

Potential for Pathophysiological Effects

Research into the potential pathophysiological effects of this compound, primarily as a component of LNPs, indicates that these effects can be linked to the lipid's interaction with biological systems and its distribution within the body. Studies in mice have shown that at a high dose (5 mg/kg), this compound LNPs can increase markers of liver toxicity, specifically elevated levels of alanine aminotransferase (ALT) and bile acids nih.govnih.govacs.org. This suggests a potential impact on liver function at higher concentrations. Hepatocyte vacuolation, likely representing lipid accumulation, has also been observed in repeat-dose toxicity studies in rats, although this was not associated with evidence of liver injury and was reversible nih.govtga.gov.au.

The ionizable nature of this compound, with a pKa value around 6.09, is crucial for its function in enabling endosomal escape of mRNA researchgate.netnih.govnih.gov. However, the sudden increase in cationic charge concentration after internalization and endosomal escape could potentially lead to the formation of pro-inflammatory cytokines and reactive oxygen species (ROS) researchgate.net. Excess ROS induced by nanoparticles can damage biomolecules and cellular structures, potentially leading to pathophysiological effects such as genotoxicity, necrosis, apoptosis, and inflammation researchgate.net. While the potential for complement activation or stimulation of cytokine release by the LNP formulation containing this compound was noted as not adequately assessed in some nonclinical studies, further investigation was recommended tga.gov.au.

The distribution of this compound after administration is primarily to the liver tga.gov.aueuropa.euwuxiapptec.com. Studies in rats have shown that this compound is rapidly cleared from plasma but exhibits slower elimination and retention in liver tissue, remaining detectable for up to 14 days tga.gov.au. This preferential accumulation in the liver highlights this organ as a primary site for potential interaction and necessitates careful evaluation of hepatic effects.

Comparative Safety Assessment with Other Ionizable Lipids

This compound is one of several ionizable cationic lipids used in clinically approved RNA therapies, alongside DLin-MC3-DMA (MC3) and SM-102 biochempeg.comnih.govacs.org. Comparisons between this compound and other ionizable lipids like MC3 in LNP formulations have revealed differences in their biological effects and safety profiles.

In a study comparing this compound and MC3 LNPs for siRNA delivery in mice, this compound LNPs showed higher potency in knocking down target proteins in hepatocytes and hepatic stellate cells nih.govnih.govacs.org. However, this higher efficacy with this compound LNPs was accompanied by increased markers of liver toxicity (ALT and bile acids) at a high dose (5 mg/kg), whereas the same dose of MC3 LNPs did not show this effect nih.govnih.govacs.org. This suggests a potentially narrower therapeutic window for this compound compared to MC3 regarding liver toxicity at higher doses.

Structurally, this compound and SM-102 are described as similar, while MC3 has major structural differences nih.govnih.govnih.gov. The presence of ester linkages in the lipid tail of this compound is intended to provide good biodegradability and a shorter in vivo half-life compared to lipids without such linkages avt-pharma.comnih.gov. Studies have shown that the two ester linkages in this compound are hydrolyzed in vivo nih.gov. While both this compound and SM-102 contain ester linkages, SM-102 has shown faster clearance and improved tolerability at the injection site compared to MC3 in some studies nih.gov.

In vitro studies comparing this compound, SM-102, and MC3 in LNP formulations have shown variable results regarding transfection efficiency and toxicity depending on the cell type caymanchem.comresearchgate.net. Some studies indicate that SM-102 may induce higher protein expression in certain cell lines compared to this compound, while in vivo studies in zebrafish embryos showed similar protein expression levels for this compound and SM-102, both higher than MC3 researchgate.netnih.gov.

These comparisons highlight that the safety profile and potential for pathophysiological effects can vary among different ionizable lipids, even within the same class, emphasizing the need for specific toxicological evaluation for each novel lipid.

Methodological Considerations in Preclinical Safety Evaluation

The preclinical safety evaluation of novel excipients like this compound involves various methodological considerations to adequately predict potential risks in humans.

Relevance of in vitro and in vivo Models in Toxicity Prediction

Both in vitro (cell-based) and in vivo (animal) models are crucial for predicting the toxicity of this compound and LNP formulations containing it nih.govtga.gov.aufda.gov. In vitro studies can provide insights into cellular uptake, cytotoxicity, and specific molecular interactions caymanchem.comresearchgate.netmdpi.com. For example, in vitro studies have been used to evaluate LNP uptake by immune cells and assess protein expression nih.govmdpi.com. Some in vitro results have indicated potential for irritation to skin and mucous membranes caymanchem.com.

However, numerous studies have reported limited or modest correlations between in vitro and in vivo outcomes for LNP-mediated mRNA delivery and toxicity researchgate.netnih.govmdpi.com. Factors such as tissue architecture, heterogeneous cell populations, and systemic effects present in vivo are not fully replicated in vitro models mdpi.com. Studies comparing this compound and other lipids have shown divergent results between in vitro transfection efficiency and in vivo protein expression or immune responses researchgate.netnih.govmdpi.com. This underscores the limitation of relying solely on in vitro models for comprehensive toxicity prediction.

In vivo studies, typically conducted in animal models like rats and mice, are essential for evaluating systemic toxicity, biodistribution, metabolism, and excretion nih.govtga.gov.auwuxiapptec.comfda.gov. Repeat-dose toxicity studies in rats have been used to assess the safety of LNP formulations containing this compound, providing data on potential organ effects and reversibility nih.govtga.gov.au. Pharmacokinetic studies in animals help understand the absorption, distribution, metabolism, and excretion of this compound, revealing its rapid distribution to the liver and slower elimination from this organ tga.gov.auwuxiapptec.com.

Despite their importance, animal models also have limitations, and translating findings directly to humans can be challenging. The choice of animal species and the relevance of the observed toxicities to potential human effects require careful consideration fda.gov.

Challenges in Comprehensive Toxicological Profiling of Novel Excipients

Comprehensive toxicological profiling of novel excipients like this compound presents several challenges. One significant challenge is that, as novel components, their toxicological profiles may not be as extensively characterized as those of established excipients researchgate.net. Regulatory bodies often require extensive safety and efficacy data for novel excipients, which can be costly and time-consuming to generate openaccessjournals.com.

Furthermore, the potential for long-term effects, immunogenicity (including reactions to PEGylated lipids often co-formulated with this compound), and interactions with the immune system require thorough investigation tga.gov.aumdpi.comnih.gov. While some studies have assessed immune responses, the potential for complement activation or specific cytokine stimulation may require further evaluation tga.gov.au. Challenges also exist in developing predictive in vitro-in vivo correlations, making it difficult to fully anticipate human responses based on preclinical data alone researchgate.netnih.govmdpi.com. The metabolism and excretion pathways of novel lipids also need to be fully elucidated across relevant species to understand potential accumulation or the formation of toxic metabolites tga.gov.auwuxiapptec.com.

Data Table: Comparative Liver Toxicity Markers (Mouse Study)

Lipid in LNPDose (mg/kg siRNA)Serum ALT (U/L) (Mean ± SEM)Serum Bile Acids (μmol/L) (Mean ± SEM)
PBS (Control)-29 ± 32.3 ± 1
MC35Not significantly increasedNot significantly increased
This compound5105.5 ± 11 (P = 0.0003 vs PBS)7.6 ± 2 (P = 0.0253 vs PBS)

*Note: Data extracted from a study comparing this compound and MC3 LNPs in mice nih.govnih.gov.

Analytical Methodologies for Alc 0315 and Lnp Characterization

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of ALC-0315, offering unparalleled sensitivity and specificity for both quantification and structural characterization.

Accurate quantification of this compound in complex biological samples like plasma is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application. regulations.gov A typical workflow involves sample preparation by protein precipitation using acetonitrile (B52724), followed by centrifugation to isolate the analyte from the matrix components. regulations.govsciex.com

High-resolution mass spectrometry (HRMS) systems, such as the ZenoTOF 7600, have demonstrated exceptional performance in quantifying this compound from LNPs diluted in plasma. sciex.com Quantitative performance can be established by generating external calibration curves from serially diluted standards. sciex.com Using this approach, concentrations of this compound from LNP preparations have been successfully determined. sciex.com For instance, in one study, the concentrations of this compound in three different LNP preparations diluted 1:6000 in plasma were calculated to be 0.33, 0.23, and 0.22 mg/mL, respectively, based on an external calibration curve. sciex.com

Table 1: Example Quantitation of this compound in LNP Preparations Diluted in Plasma

LNP Preparation Calculated Concentration (mg/mL)
LNP with mRNA 0.33
LNP with pDNA 0.23
Empty LNP 0.22

Data derived from a study assessing the quantitative performance of the ZenoTOF 7600 system. sciex.com

Ensuring the purity of this compound is critical, as impurities can potentially impact the efficacy and stability of the final LNP formulation. sciex.comsciex.com Electron-Activated Dissociation (EAD) has emerged as a superior fragmentation technique for the structural characterization of this compound and its impurities compared to traditional collision-induced dissociation (CID). sciex.comsciex.com While CID often fails to generate sufficient fragments for a complete structural analysis of this compound, EAD provides abundant and diagnostic fragment ions, enabling near-complete structural elucidation even for low-abundance species. sciex.comsciex.comsciex.com

Forced degradation studies, such as incubating this compound at elevated temperatures (e.g., 60°C), are used to generate impurities for characterization. sciex.comsciex.comsciex.com Using an EAD-equipped system like the ZenoTOF 7600, researchers have successfully identified and characterized impurities at relative abundances as low as 0.19%. sciex.comsciex.com EAD is particularly effective in pinpointing the site of chemical modifications, such as oxidation. sciex.comsciex.com For example, a primary impurity with a mass-to-charge ratio (m/z) of 782.7271, which is 15.9943 Da greater than intact this compound (m/z 766.7274), was identified as an oxygen-incorporated species. sciex.com The fragmentation pattern from EAD was crucial in identifying the location of this oxidation. sciex.com

Table 2: Identified Impurities of this compound after Forced Degradation

Peak No. m/z Relative Intensity (%) Proposed Modification
1 766.7274 100 Intact this compound
2 782.7271 5.9 Oxidation (+O)
3 780.7126 0.4 Hydroxyl to Carboxyl
4 768.7428 0.3 Dimerization Impurity
5 796.7424 0.3 Oxidation (+O)
6 752.7118 0.2 Dehydration (-H2O)
7 798.7582 0.2 Dimerization Impurity

Data from analysis on a ZenoTOF 7600 system. sciex.com

To achieve high sensitivity and specificity in quantitative bioanalysis, High-Resolution Multiple Reaction Monitoring (MRMHR) is a powerful technique. sciex.comnih.gov Traditional MRM on triple quadrupole mass spectrometers (TQMS) can be challenging for this compound due to its inefficient fragmentation with CID. sciex.com The ZenoTOF 7600 system, however, leverages its high-resolution analyzer to overcome this, providing added selectivity that can distinguish the analyte signal from interfering ions in a complex matrix like plasma. sciex.com

Different MRMHR acquisition modes can be employed, including monitoring the precursor ion (TOF MS), a precursor-to-precursor transition, or a precursor-to-fragment transition. sciex.com For this compound, a precursor-to-precursor MRMHR transition (m/z 766.7 to 766.7) has been shown to provide excellent linearity over four orders of magnitude with a lower limit of quantitation (LLOQ) of 0.4 ng/mL in plasma. sciex.com This approach combines the specificity of HRMS with the sensitivity of the Zeno trap, enabling robust quantification without reliance on inefficient CID fragmentation. sciex.com

Chromatographic Separations for this compound Analysis

Chromatographic separation is an indispensable precursor to mass spectrometric analysis, allowing for the separation of this compound from other lipid components, its impurities, and matrix interferences.

LC-MS/MS is the definitive analytical technique for the comprehensive analysis of this compound. news-medical.net Analyses are typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which provide rapid and high-resolution separations. sciex.comsciex.com A common column choice is a reversed-phase column, such as a Waters ACQUITY UPLC BEH C18. sciex.com

The mobile phase often consists of an organic solvent mixture, like acetonitrile and methanol (B129727), with an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization. sciex.comsciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the lipids based on their hydrophobicity. sciex.comsciex.comlcms.cz

Table 3: Example UHPLC Gradient for this compound Impurity Analysis

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 0.3 100.0 0.0
2.0 0.3 100.0 0.0
12.0 0.3 0.0 100.0
14.0 0.3 0.0 100.0
14.1 0.3 100.0 0.0
16.0 0.3 100.0 0.0

Mobile Phase A: 15% water, 30% MeOH, 55% ACN with 10mM ammonium acetate. Mobile Phase B: 60:40 (v/v) ACN/MeOH with 10mM ammonium acetate. sciex.com

This LC-MS/MS setup is versatile, supporting everything from the identification and relative quantification of impurities from different raw material vendors to the bioanalysis of the lipid in plasma. sciex.comsciex.comsciex.com

Characterization of this compound-Containing Lipid Nanoparticles

Beyond the analysis of the individual lipid, the characterization of the fully formulated LNP is essential. These nanoparticles typically consist of the ionizable lipid (this compound), a PEGylated lipid, cholesterol, and a helper lipid like DSPC. sciex.comlcms.cz Analytical methods must be able to assess the integrity, composition, and purity of these complex assemblies.

LC-MS methods can be applied to analyze the lipid components of the LNP, confirming the presence and relative amounts of each lipid. sciex.comlcms.cz Furthermore, impurities related to this compound can be tracked from the raw material into the final formulated LNP. lcms.cz Studies have detected impurities corresponding to acyl chain loss (m/z = 428.4) and hydrolysis (m/z = 528.5) in formulated LNPs. lcms.cz

In addition to chromatographic and mass spectrometric techniques, other methods are used to characterize the physical properties of the LNPs. For instance, sucrose (B13894) density gradient ultracentrifugation has been employed to separate LNP formulations into subpopulations of different densities for further characterization. acs.org This allows for a deeper understanding of the heterogeneity within an LNP formulation, which can correlate with biological function. acs.org The stability and uniformity of this compound-containing LNPs are also critical quality attributes that are routinely evaluated. nih.gov

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound((4-hydroxybutyl)azanediyl)di(hexane-6,1-diyl)bis(2-hexyldecanoate)
ALC-01592-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide
DSPC1,2-distearoyl-sn-glycero-3-phosphocholine (B53569)
Cholesterol(3β)-cholest-5-en-3-ol
MC3(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
SM-102Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
DOPE1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
DEPE1,2-dierucoyl-sn-glycero-3-phosphoethanolamine
DMG-PEG-2K1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Dynamic Light Scattering (DLS) for Size and Polydispersity Assessment

Dynamic Light Scattering (DLS) is a fundamental technique used for the routine measurement of the hydrodynamic size and size distribution of LNPs. pubcompare.ainih.gov This non-invasive method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. youtube.com The rate of these fluctuations is directly related to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.

The primary parameters obtained from DLS analysis are the Z-average diameter, which represents the intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI). pubcompare.ainih.gov The PDI is a dimensionless measure of the broadness of the size distribution, with lower values indicating a more uniform and monodisperse particle population. nih.govyoutube.com For LNP-based therapeutics, a low PDI is desirable, with values below 0.3 often considered favorable, suggesting a stable and homogenous formulation. youtube.com PDI values greater than 0.7 suggest a very broad size distribution, which may not be suitable for analysis by DLS. nih.gov

In the context of this compound LNPs, DLS is a critical quality control tool. Studies have shown that this compound-based LNPs can be formulated to have sizes typically within the range of 70-200 nm with low PDI values, often below 0.1 or 0.2. researchgate.netmdpi.comresearchgate.net The precise control of manufacturing parameters, such as flow rate ratios in microfluidic systems, allows for the tailoring of LNP dimensions. rsc.org

Table 1: Example Physicochemical Properties of this compound LNPs Measured by DLS

Formulation Z-Average Diameter (nm) Polydispersity Index (PDI) Reference
This compound LNP (with mRNA) ~200 < 0.2 mdpi.com
This compound LNP 70-100 Low researchgate.net
This compound LNP < 100 < 0.1 researchgate.net

This table is for illustrative purposes and values can vary based on the specific formulation and manufacturing process.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution visualization of LNP morphology in a near-native, hydrated state. thermofisher.comnanoimagingservices.com Unlike traditional electron microscopy, cryo-TEM involves flash-freezing the sample in liquid ethane, which vitrifies the water and preserves the particle structure without the need for dehydration or heavy metal staining that can introduce artifacts. nanoimagingservices.com

This technique is invaluable for assessing the structural integrity, shape, and internal organization of this compound LNPs. thermofisher.comnanoimagingservices.com Cryo-TEM studies have revealed that LNPs containing this compound typically exhibit a spherical morphology with an electron-dense core. researchgate.netresearchgate.net This dense core is believed to be composed of the ionizable lipid and cholesterol, encapsulating the nucleic acid payload. fau.de The ability of cryo-TEM to visualize individual particles allows for the identification of structural heterogeneity within a sample, such as the presence of multilamellar particles or "bleb" structures, which are deviations from a perfect spherical shape. thermofisher.combiorxiv.org This level of detail is crucial for establishing structure-function relationships and optimizing LNP formulations. thermofisher.combiorxiv.org

Spectroscopic Methods for Apparent pKa Determination

The apparent pKa (pKaA) of the ionizable lipid this compound is a critical parameter that governs both the efficiency of nucleic acid encapsulation during formulation at low pH and the release of the payload into the cytoplasm following endocytosis in target cells. chemrxiv.orgnih.gov The pKaA is the pH at which 50% of the ionizable lipid's amine groups are protonated within the specific microenvironment of the LNP. researchgate.net

A widely used method for determining the pKaA of LNPs is a fluorescence-based spectroscopic assay employing a probe such as 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS). nih.gov The TNS molecule is weakly fluorescent in aqueous environments but exhibits significantly enhanced fluorescence upon binding to hydrophobic regions, such as the core of an LNP. As the pH of the LNP suspension is lowered, the ionizable lipids become protonated, creating a positive charge on the LNP surface and core. This charge repels the negatively charged TNS probe, leading to a decrease in fluorescence. By titrating the LNP suspension across a range of pH values and monitoring the TNS fluorescence, a sigmoidal curve is generated. The pKaA is determined as the pH value at the inflection point of this curve, corresponding to 50% of the maximum fluorescence. researchgate.net

For this compound, this method has been used to determine its pKaA within LNP formulations. In addition to experimental methods, computational, structure-based methodologies are also being developed to predict the apparent pKa of ionizable lipids. chemrxiv.orgchemrxiv.orgnih.gov

Table 2: Apparent pKa (pKaA) of this compound in LNP Formulations

Ionizable Lipid Experimental Method Apparent pKa (pKaA) Reference
This compound TNS Fluorescence Assay ~6.09 acs.org
This compound TNS Fluorescence Assay ~6.1 researchgate.net
This compound Calculation 6.34 acs.org

Techniques for Encapsulation Efficiency Measurement

Encapsulation efficiency (EE) is a critical quality attribute that quantifies the percentage of the nucleic acid payload successfully entrapped within the LNPs relative to the total amount of nucleic acid used in the formulation. caymanchem.com High encapsulation efficiency is essential for ensuring a consistent and effective therapeutic product.

A standard method for measuring the EE of mRNA in LNPs is a fluorescence-based assay using a nucleic acid-intercalating dye, such as RiboGreen. caymanchem.combiorxiv.orgnih.gov The assay principle relies on the dye's fluorescence being significantly quenched when it binds to encapsulated mRNA. The measurement is performed in two stages. First, the fluorescence of the intact LNP sample is measured, which corresponds to the amount of free, unencapsulated mRNA. Second, a detergent (e.g., Triton X-100) is added to the sample to disrupt the LNPs and release the encapsulated mRNA. caymanchem.com This allows the dye to access the total amount of mRNA, resulting in a new fluorescence reading. The encapsulation efficiency is then calculated from the difference between the total and free mRNA. caymanchem.com

Another advanced technique for determining EE is Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF). sciex.com This method separates free mRNA from intact LNPs based on size, allowing for direct quantification of both species. One study using CGE-LIF determined the EE of an this compound LNP sample to be 95%, which was consistent with the 92% value obtained for the same sample using the RiboGreen assay. sciex.com

Table 3: Encapsulation Efficiency (EE) of this compound LNPs

LNP System Measurement Technique Encapsulation Efficiency (%) Reference
This compound mRNA-LNP CGE-LIF 95% sciex.com
This compound mRNA-LNP RiboGreen Assay 92% sciex.com
This compound LNP RiboGreen Assay > 80% researchgate.net
This compound pDNA-LNP Not Specified > 90% mdpi.com

Encapsulation efficiency is influenced by the nucleic acid cargo, lipid composition, and manufacturing parameters.

Applications and Translational Research of Alc 0315 Based Lnp Systems

Advancements in mRNA Vaccine Development

The use of ALC-0315 in LNP formulations has been a pivotal development in the field of mRNA vaccines. molecularcloud.org These LNPs protect the delicate mRNA molecules from degradation and facilitate their uptake by host cells, leading to the production of antigens and the subsequent activation of the immune system. molecularcloud.orgnih.gov

Immunogenicity Studies (Humoral and Cellular Immune Responses)

Research has demonstrated that mRNA vaccines formulated with this compound-containing LNPs elicit robust humoral and cellular immune responses. In comparative studies, this compound-based LNPs have shown superior performance in generating higher antibody levels compared to LNPs formulated with other lipids, such as MC3. molecularcloud.orgacs.org

Specifically, mice immunized with a SARS-CoV-2 receptor-binding domain (RBD) mRNA vaccine using this compound LNPs exhibited higher levels of total IgG and its subclasses. nih.gov These vaccine formulations were also effective in promoting the formation and differentiation of germinal centers, which are crucial for generating long-lasting antibody responses. nih.gov

Beyond the humoral response, this compound-based mRNA-LNP vaccines have been shown to induce a stronger cellular immune response. nih.gov This includes the enhanced activation of T cells, which play a critical role in combating viral infections. molecularcloud.orgnih.gov

Comparative Immunogenicity of LNP Formulations

Feature This compound LNP MC3 LNP
Total IgG Levels Higher Lower
Germinal Center Formation Enhanced Enhanced
T Cell Activation Significantly Enhanced Enhanced

Dendritic Cell Activation and Antigen Cross-Presentation

A key aspect of the enhanced immunogenicity of this compound LNPs is their ability to effectively activate dendritic cells (DCs). nih.gov DCs are potent antigen-presenting cells (APCs) that are essential for initiating T cell responses. researchgate.net Upon uptake of the mRNA-LNP, DCs translate the mRNA into the target antigen.

Studies have shown that immunization with this compound-LNP vaccines leads to a significant enhancement in the activation of dendritic cells in the draining lymph nodes. nih.gov This heightened activation is crucial for the subsequent priming of T cells. Furthermore, the efficient delivery of mRNA to DCs allows for antigen cross-presentation, a process where exogenous antigens are presented on MHC class I molecules to activate cytotoxic T lymphocytes (CTLs). researchgate.net This is a critical step for inducing a potent cellular immune response capable of eliminating virus-infected cells.

Modulation of T Cell Subpopulations and Cytokine Production

The activation of dendritic cells by this compound LNPs directly influences the subsequent T cell response, modulating both T cell subpopulations and their cytokine production profiles. nih.gov Research in mice has shown that immunization with this compound LNP mRNA vaccines significantly increases the activation of splenic T cells. nih.gov

Furthermore, these vaccines promote the differentiation of T helper cells towards a Th1 phenotype, characterized by the production of Th1-type cytokines. nih.gov This is a desirable response for antiviral immunity. In addition to general T cell activation, studies have observed a significant increase in the proportions of follicular helper T cells (Tfh) in the draining lymph nodes of mice immunized with this compound LNP vaccines. nih.gov Tfh cells are specialized in providing help to B cells, further contributing to a robust and long-lasting humoral immune response.

Therapeutic Gene Silencing with this compound-Containing siRNA LNPs

Beyond their application in vaccines, this compound-containing LNPs are also being explored for their potential in therapeutic gene silencing using small interfering RNA (siRNA). nih.govacs.org This technology aims to specifically knock down the expression of disease-causing proteins. nih.govacs.org LNPs are an attractive delivery vehicle for siRNA, particularly to hepatocytes and hepatic stellate cells in the liver. nih.govacs.orgrsc.org

Targeted Knockdown of Endogenous Proteins

Studies have directly compared the efficacy of this compound and MC3-containing LNPs for the in vivo knockdown of specific proteins synthesized in the liver. nih.govacs.org In one such study, LNPs were used to deliver siRNA targeting coagulation factor VII (FVII), which is produced by hepatocytes, and ADAMTS13, produced by hepatic stellate cells. nih.govacs.org

The results demonstrated that this compound LNPs achieved a significantly greater knockdown of both target proteins compared to MC3 LNPs at the same siRNA dose. nih.govacs.org This suggests that this compound may facilitate more efficient delivery of the siRNA payload to the target cells or improved endosomal escape of the siRNA into the cytoplasm where it can engage with the RNA interference machinery. nih.gov

Comparative Knockdown Efficacy of siRNA-LNPs in Mice

Target Protein Target Cell Type This compound LNP Knockdown MC3 LNP Knockdown Fold Difference
Factor VII (FVII) Hepatocytes ~98% ~85% 2-fold greater with this compound
ADAMTS13 Hepatic Stellate Cells ~90% ~10% 10-fold greater with this compound

Delivery Efficacy to Specific Hepatic Cell Populations

The ability to target different cell populations within the liver is crucial for treating a variety of hepatic disorders. rsc.org Research has shown that this compound-based LNPs can effectively deliver siRNA to both hepatocytes and hepatic stellate cells (HSCs). nih.govacs.orgrsc.org

The superior gene silencing observed with this compound LNPs in both cell types suggests a broad transfection potency within the liver, rather than a specific selectivity for one cell type over the other. nih.gov This broad efficacy makes this compound a promising lipid for developing RNA-based therapies for a range of liver diseases. rsc.org

Emerging Applications in Gene Editing (CRISPR) and Oligonucleotide Delivery

The versatility of LNP technology, particularly with the incorporation of ionizable lipids like this compound, has opened new avenues for the delivery of gene editing tools and therapeutic oligonucleotides. These systems offer a non-viral approach to introduce genetic material into cells, which can present a lower risk of certain side effects compared to viral vectors. nih.gov

Lipid nanoparticles are an attractive platform for the delivery of CRISPR/Cas9 components due to their low immunogenicity and the flexibility of their application. acs.org The inclusion of ionizable lipids is crucial as they facilitate the encapsulation of the negatively charged CRISPR/Cas9 ribonucleoprotein (RNP) complex and promote its release from the endosome into the cytoplasm, where it can exert its gene-editing function. acs.org

Research has explored the use of this compound and similar ionizable lipids in LNP formulations for delivering CRISPR/Cas9 systems. For instance, a study developing an effective delivery method for CRISPR/Cas9 RNPs demonstrated that finely tuning the LNP formulation is critical for successful gene editing. nih.gov While some research has shown that LNP formulations containing the ionizable lipid MC3 can be highly effective for CRISPR/Cas9 RNP delivery, comparative studies have also been conducted. In one such study, LNP formulations prepared with this compound or SM-102 were found to be less effective in gene editing compared to an optimized MC3-LNP formulation under the tested conditions. nih.gov

Beyond traditional mRNA, this compound-based LNPs are being investigated for the delivery of other RNA modalities. For example, research into self-amplifying RNA (saRNA) has utilized this compound in LNP formulations. One study found that LNPs containing this compound resulted in high levels of protein expression from saRNA, outperforming those with the ionizable lipid MC3. nih.gov Additionally, commercially available research products feature this compound LNPs for the delivery of circular RNA (circRNA), indicating its utility for this emerging class of RNA therapeutics. creative-biolabs.com

The delivery of small interfering RNA (siRNA) using LNPs has also been a significant area of research. A direct comparison of LNPs containing either this compound or MC3 for siRNA delivery in mice showed that at a 1 mg/kg dose, this compound LNPs achieved a 2-fold and 10-fold greater knockdown of target proteins in hepatocytes and hepatic stellate cells, respectively, compared to MC3 LNPs. nih.gov This demonstrates the potent gene silencing capabilities of this compound-formulated LNPs for therapeutic applications.

Comparative Efficacy of Ionizable Lipids in LNP for Nucleic Acid Delivery
Nucleic Acid CargoIonizable Lipid ComparisonKey FindingReference
CRISPR/Cas9 RNPThis compound vs. MC3This compound LNPs were less effective for gene editing than optimized MC3-LNPs in the specific study. nih.gov
saRNAThis compound vs. MC3 vs. SM-102This compound containing LNPs showed the highest protein expression levels, followed by SM-102. nih.gov
siRNAThis compound vs. MC3This compound LNPs achieved significantly greater knockdown of target proteins in liver cells compared to MC3 LNPs at the same dose. nih.gov

Development of Next-Generation RNA Therapeutics

The success of this compound in mRNA vaccines has catalyzed the development of next-generation RNA therapeutics for a range of diseases, from cancer to rare genetic disorders, and has paved the way for personalized medicine.

LNP-based mRNA vaccines are a promising approach for cancer immunotherapy. mdpi.com These vaccines can be designed to encode tumor-associated antigens, stimulating the patient's immune system to recognize and attack cancer cells. mdpi.com this compound has been investigated as a component of LNP systems for cancer vaccines. In preclinical studies, this compound-containing LNPs have been shown to elicit robust CD8+ T cell responses, which are crucial for killing tumor cells. nih.gov

One study compared a novel lymph node-targeting LNP (113-O12B) with an this compound-based LNP for the delivery of an OVA-encoding mRNA cancer vaccine. While the 113-O12B LNP showed more specific expression in the lymph nodes, the this compound LNP still induced a significant CD8+ T cell response. nih.gov This highlights the potential of this compound in formulations designed to generate anti-tumor immunity. Furthermore, research has shown that this compound-based mRNA-LNP vaccines can induce stronger cellular immune responses compared to those formulated with the ionizable lipid MC3. nih.gov

LNP-mediated delivery of mRNA offers a promising strategy for treating rare genetic diseases caused by the lack of a functional protein. nih.gov By delivering mRNA encoding the correct protein, it is possible to restore its function. The development of the first clinically approved siRNA-LNP product, ONPATTRO®, for the treatment of transthyretin amyloidosis, a rare genetic disease, has paved the way for using LNP technology for other genetic disorders. nih.gov While ONPATTRO® uses the ionizable lipid DLin-MC3-DMA, the principles of LNP design and delivery are transferable. This compound-based systems, with their demonstrated efficiency in mRNA delivery, are being explored for protein replacement therapies for various monogenic diseases. nih.gov

The flexibility of mRNA-LNP technology is particularly well-suited for personalized medicine, especially in oncology. Personalized cancer vaccines can be developed to target neoantigens that are unique to an individual's tumor. pharmaexcipients.com The rapid manufacturing process for mRNA allows for the timely creation of these patient-specific vaccines. This compound, as a key component of a clinically validated LNP system, provides a reliable platform for the delivery of these personalized mRNA constructs.

Considerations for Clinical Translation and Regulatory Science

Despite the great promise of this compound-based LNP systems, their translation from preclinical research to clinical application faces several challenges. A key hurdle is the often-observed discrepancy between in vitro and in vivo results. Furthermore, the regulatory landscape for these complex nanomedicines is continually evolving.

A significant challenge in the development of LNP-based therapeutics is the lack of a reliable in vitro-in vivo correlation (IVIVC). mdpi.comdntb.gov.uanih.govresearchgate.netstrath.ac.uk This gap can delay the clinical translation of promising formulations. Studies have shown that the performance of LNPs in cell culture does not always predict their behavior in a whole organism.

One study systematically compared four LNP formulations containing different ionizable lipids (SM-102, this compound, MC3, and C12-200). mdpi.comnih.govresearchgate.net In vitro, the SM-102 LNP induced significantly higher protein expression in various cell lines. mdpi.comnih.govresearchgate.net However, in vivo, both this compound and SM-102-based LNPs achieved significantly higher protein expression than the other two formulations, with no significant difference between them. mdpi.comnih.govresearchgate.net Interestingly, when used as vaccine formulations, all four LNPs elicited strong and comparable immune responses. mdpi.comnih.govresearchgate.net These findings underscore the complexity of predicting in vivo outcomes from in vitro data and highlight the need for comprehensive evaluation strategies.

The reasons for this discrepancy are multifaceted and may involve factors such as the interaction of LNPs with blood components, their biodistribution, and uptake by different cell types in a complex biological environment, which are not fully recapitulated in simple cell culture models. mdpi.com

In Vitro vs. In Vivo Performance of LNP Formulations
Ionizable LipidIn Vitro Protein ExpressionIn Vivo Protein ExpressionIn Vivo Immune Response (Vaccine)Reference
SM-102Significantly HigherSignificantly HigherStrong & Comparable mdpi.comnih.govresearchgate.net
This compoundLower than SM-102Significantly HigherStrong & Comparable mdpi.comnih.govresearchgate.net
MC3Lower than SM-102LowerStrong & Comparable mdpi.comnih.govresearchgate.net
C12-200Lower than SM-102LowerStrong & Comparable mdpi.comnih.govresearchgate.net

Regulatory agencies require comprehensive data to ensure the quality, safety, and efficacy of LNP-based drug products. lifescienceleader.combioprocessonline.com This includes detailed information on the chemistry, manufacturing, and controls (CMC) of both the lipid excipients and the final LNP formulation. lifescienceleader.comsigmaaldrich.com For novel excipients like this compound, extensive documentation is needed to demonstrate their safety and characterization. lifescienceleader.comsigmaaldrich.com Establishing a robust analytical foundation to define the critical quality attributes (CQAs) of the LNP formulation is essential to ensure consistency and reproducibility in manufacturing. lifescienceleader.com Early and proactive engagement with regulatory bodies is crucial to navigate the evolving regulatory landscape and expedite the approval of these innovative medicines. lifescienceleader.combioprocessonline.com

Optimization Strategies for Improved Therapeutic Efficacy and Safety

The development of lipid nanoparticle (LNP) systems for nucleic acid delivery has been a significant advancement in medicine. The ionizable lipid component, such as this compound, is critical for the efficacy of these systems, responsible for encapsulating the mRNA payload and facilitating its release into the cytoplasm. medchemexpress.com Research has focused on optimizing this compound-based LNP formulations to enhance therapeutic outcomes and improve safety. nih.gov Strategies revolve around modifying LNP components, exploring the compound's stereochemistry, and fine-tuning formulation processes. nih.govmpg.deresearchgate.net

Modification of LNP Components

A primary strategy for enhancing LNP performance involves altering its constituent lipids. researchgate.net LNPs are typically composed of an ionizable lipid, a PEGylated lipid, a helper lipid, and cholesterol. nih.gov Adjusting the chemistry and molar ratios of these components can significantly impact both efficacy and safety. researchgate.net

A. Replacement of PEGylated Lipids

The polyethylene (B3416737) glycol (PEG) lipid in LNP formulations, such as ALC-0159, controls particle size and prevents aggregation. nih.govnih.gov However, concerns about pre-existing anti-PEG antibodies, which could lead to reduced therapeutic efficacy or adverse reactions, have prompted research into alternatives. nih.govresearchgate.net One promising alternative is the use of polysarcosine (pSar) lipids. Studies have shown that completely replacing the PEG lipid with a pSar lipid in this compound-based LNPs can maintain or even increase mRNA delivery efficiency. nih.govresearchgate.net For instance, this compound LNPs formulated with DMG-pSar₂₅ showed enhanced mRNA delivery in vitro compared to those with the standard ALC-0159 PEG lipid. nih.gov In vivo studies confirmed that these pSar-formulated LNPs resulted in significantly higher protein expression in muscle tissue without increasing liver toxicity markers. nih.govresearchgate.net

Table 1: In Vitro Comparison of PEG-Lipid vs. pSar-Lipid in this compound LNPs

LNP FormulationCell LineRelative mRNA Delivery Efficiency (Compared to Control)Reference
This compound LNP with ALC-0159 (PEG)C2C12Baseline nih.gov
This compound LNP with DMG-pSar₂₅C2C12Enhanced nih.gov
This compound LNP with ALC-0159 (PEG)Hep3BBaseline nih.gov
This compound LNP with DMG-pSar₂₅Hep3BEnhanced nih.gov

B. Development of Biodegradable Ionizable Lipids

The structure of the ionizable lipid is a key determinant of both the potency and tolerability of LNP-mRNA formulations. biorxiv.org A major optimization strategy is the engineering of ionizable lipids for rapid biodegradation. biorxiv.orgnih.gov Lipids like this compound contain ester bonds, which allow for degradation and clearance after mRNA delivery. nih.govpharmaexcipients.com Research aims to further refine this by designing novel lipids that combine high potency with improved biodegradability, leading to rapid elimination from tissues and a better tolerability profile. nih.gov By controlling lipid hydrolysis kinetics, the inflammatory response to LNPs can be dampened. biorxiv.org This approach seeks to balance the immunostimulatory properties necessary for vaccine efficacy with the need to minimize adverse inflammatory reactions for therapeutic applications. biorxiv.orgresearchgate.net

C. Altering LNP Composition and Ratios

Systematic approaches, such as Design of Experiments (DoE), have been used to optimize LNP compositions for different RNA payloads, including self-amplifying RNA (saRNA), which is larger and more structured than mRNA. nih.govacs.org These studies have shown that the type of ionizable lipid is critical, with this compound-containing LNPs demonstrating higher levels of protein expression compared to those with MC3. nih.gov Optimization can involve adjusting the molar ratios of the lipid components and process parameters like the aqueous phase pH during formulation. nih.govnih.gov For example, using a more acidic buffer during LNP formation can lead to smaller particle sizes due to increased electrostatic interactions between the positively charged ionizable lipid and the anionic RNA. nih.gov Another strategy involves incorporating a permanent cationic lipid, such as DOTAP, into the this compound formulation. This creates a positively charged LNP that has shown a different biodistribution, potentially improving the safety profile by reducing systemic off-target gene expression. biorxiv.org

Stereochemistry of this compound

A significant and previously overlooked area for optimization lies in the stereochemistry of this compound itself. mpg.de The this compound used in commercial vaccine formulations is a mixture of three stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. mpg.de It is well-established that stereoisomers can have distinct biological activities.

A groundbreaking study isolated and individually tested the (S,S), (R,R), and meso isomers of this compound for their performance in LNP-mRNA delivery. The results revealed that the stereochemistry directly impacts both the efficacy and safety of the LNPs. mpg.de

Table 2: Performance of Individual this compound Stereoisomers

This compound IsomermRNA Delivery EfficacyIn Vitro ToxicityReference
(S,S)-formEfficientLow mpg.de
(R,R)-formLess EfficientHigher mpg.de
meso-formLess EfficientHigher mpg.de

The research demonstrated that the (S,S)-isomer was the most effective, providing efficient mRNA delivery with low toxicity. mpg.de This finding suggests that synthesizing and using the pure (S,S)-stereoisomer of this compound could be a powerful strategy to create safer and more effective mRNA therapies. mpg.de

Comparative Performance Analysis

Comparing this compound with other clinically approved ionizable lipids provides valuable insights for optimization. Head-to-head comparisons with SM-102 and DLin-MC3-DMA (MC3) have been conducted across different applications. nih.govnih.gov

In studies with mRNA vaccines, LNPs formulated with this compound elicited higher levels of IgG antibodies and stronger T-cell activation compared to those made with MC3. nih.gov For siRNA delivery, this compound LNPs achieved significantly greater knockdown of target proteins in both hepatocytes and hepatic stellate cells compared to MC3 LNPs. nih.gov However, some research has indicated that for intramuscular delivery, LNPs with SM-102 may perform better than those with this compound. researchgate.net These comparative analyses highlight that the optimal ionizable lipid may be application-specific and that insights from one system can inform the design of improved this compound-based platforms. nih.gov

Future Directions and Unanswered Questions in Alc 0315 Research

Refining LNP Formulation Strategies for Enhanced Performance

Key strategies being explored include:

Modifying Lipid Ratios: The standard four-component LNP system (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) offers a versatile platform for optimization. nih.gov Research has shown that altering the molar ratios of these components can significantly impact therapeutic outcomes. For instance, increasing the proportion of "helper" lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) can enhance transfection potency and, in some cases, extend the circulation lifetime of LNPs, leading to better accumulation in extrahepatic tissues like the spleen and bone marrow. researchgate.net Similarly, the precise amount of PEGylated lipid is a critical parameter; while it provides stability, excessive PEGylation can hinder intracellular protein expression. nih.gov

Advanced Manufacturing and Process Control: The transition from traditional formulation methods to advanced mixing technologies like microfluidics has been a game-changer. helixbiotech.com Microfluidic systems allow for the precise control of critical quality attributes such as particle size and polydispersity index (PDI) by manipulating process parameters like the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases. helixbiotech.comnih.gov Studies have demonstrated that smaller, more uniform particles (e.g., 80-100 nm) exhibit better long-term stability. nih.govresearchgate.net Future work will continue to leverage these systems, alongside approaches like Design of Experiments (DoE), to systematically optimize formulations for specific payloads, such as the larger and more complex self-amplifying RNA (saRNA). fiercepharma.comnih.gov

Buffer Composition and pH: The aqueous phase buffer used during LNP formation is another critical variable. The pH of the buffer (typically acidic, around 4-5) is essential for the protonation of ALC-0315, enabling it to complex with the negatively charged mRNA. nih.gov The optimal apparent pKa of the final LNP—the pH at which the ionizable lipid is 50% charged—is a key determinant of its ability to escape the endosome and is often targeted to be between 6.0 and 7.0. researchgate.netnih.gov

Table 1: Key Parameters in LNP Formulation and Their Impact on Performance

Parameter Influence on LNP Properties Research Focus
Lipid Molar Ratios Affects LNP structure, stability, circulation time, and transfection efficiency. researchgate.net Optimizing ratios of this compound, helper lipids, cholesterol, and PEG-lipids for specific applications (e.g., vaccines vs. gene therapy). researchgate.netnih.gov
Helper Lipid Type Impacts bilayer stability and endosomal escape. Investigating novel helper lipids beyond DSPC to enhance delivery to non-liver tissues. nih.govbiorxiv.org
Manufacturing Process Determines particle size, polydispersity, and encapsulation efficiency. helixbiotech.comoup.com Refining microfluidic and crossflow mixing parameters to ensure consistent, scalable production of high-quality LNPs. helixbiotech.comoup.com
Aqueous Phase pH Influences the charge of this compound, affecting mRNA encapsulation and particle formation. nih.gov Tuning buffer pH to control particle size and optimize the final LNP pKa for efficient endosomal escape. nih.gov
Particle Size Impacts biodistribution, cellular uptake, and long-term stability. nih.govresearchgate.net Controlling size through manufacturing to enhance stability and target specific cell types. nih.gov

Exploring Novel Biological Interactions and Mechanisms

While the fundamental mechanism of this compound-mediated delivery is understood—encapsulating mRNA, facilitating cellular uptake via endocytosis, and releasing the payload from the acidic endosome—many nuances of its biological interactions remain unanswered. nih.gov Future research aims to build a more detailed picture of how these LNPs interact with the biological environment at the molecular and cellular levels.

Key areas of investigation include:

Innate Immune System Activation: It is now clear that ionizable lipids, including this compound, are not merely passive delivery vehicles but also possess intrinsic immunostimulatory properties, acting as adjuvants. biorxiv.org The precise mechanisms are still being elucidated but are thought to involve the induction of endosomal damage, which triggers innate immune sensing pathways. biorxiv.org A deeper understanding of how this compound and other LNP components activate specific immune cells—such as macrophages, neutrophils, and dendritic cells—is crucial for designing vaccines with tailored immune responses and for minimizing unwanted inflammation in therapeutic applications. nih.gov

The Role of the Protein Corona: Upon entering the bloodstream, LNPs are immediately coated with host proteins, forming a "protein corona" that dictates their biological fate. The composition of this corona, which can include proteins like Apolipoprotein E (ApoE), influences LNP clearance, biodistribution, and cellular uptake. nih.govresearchgate.net Future studies will focus on how the specific formulation of this compound LNPs affects the composition of the protein corona and how this can be manipulated to achieve more precise targeting of tissues beyond the liver.

Molecular-Level Interactions: Advanced computational techniques like molecular dynamics (MD) simulations are providing unprecedented insights into the behavior of this compound. researchgate.net These models show that the branched structure of this compound leads to the formation of disordered, pH-sensitive lipid phases that are distinct from stable bilayers. researchgate.net This non-lamellar organization is believed to be critical for both encapsulating mRNA and facilitating its release. Further computational and experimental work is needed to fully map these interactions and use this knowledge to rationally design next-generation lipids.

High-Throughput Screening of Interactions: New multi-omic techniques are being developed to screen LNP-cell interactions at a massive scale. For example, single-cell nanoparticle targeting-sequencing (SENT-seq) allows researchers to simultaneously measure LNP delivery, subsequent mRNA translation into protein, and the full genetic response of thousands of individual cells. technologynetworks.com This technology can identify which cell subtypes are most receptive to LNP uptake and reveal the specific genes and pathways involved, accelerating the discovery of more effective LNP formulations. technologynetworks.com

Addressing Long-Term Safety and Efficacy in Diverse Applications

As this compound-based platforms move beyond single-use vaccines toward therapies for chronic diseases, ensuring long-term safety and maintaining efficacy upon repeated dosing becomes paramount. Researchers are actively addressing the challenges associated with sustained or repeated administration.

Future research priorities in this area are:

Biodegradability and Toxicity: The accumulation of lipid components from repeated dosing is a potential safety concern. researchgate.net A key strategy to mitigate this risk is the rational design of new ionizable lipids with biodegradable linkers (e.g., esters) that are rapidly cleared from the body. biorxiv.org Faster clearance has been shown to reduce inflammatory responses while maintaining strong immunogenicity, offering a pathway to better-tolerated therapeutics. biorxiv.org Understanding and minimizing the inherent reactogenicity of LNP components, particularly the ionizable and PEG-lipids which can cause inflammatory side effects, is a major focus. nih.govnih.govnews-medical.net

Immunogenicity of LNP Components: Repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies, which can lead to the accelerated blood clearance (ABC) of subsequent doses, reducing therapeutic efficacy. nih.gov Strategies to overcome this include using alternative hydrophilic polymers or developing transiently-PEGylated LNPs where the PEG lipid is shed after administration. nih.gov

Long-Term Stability: The requirement for ultra-cold storage for early mRNA vaccines highlighted the need for more stable formulations. researchgate.net Research has shown that LNP stability is highly dependent on physical characteristics like particle size and the composition of the storage buffer. nih.govresearchgate.net Developing lyophilized (freeze-dried) LNP formulations is a promising avenue to create products that are stable for extended periods at refrigerated or even room temperatures, which would greatly improve global accessibility. researchgate.net

Efficacy in Diverse Disease Models: The success of this compound in infectious disease vaccines has opened the door to a vast range of new applications, including personalized cancer vaccines, protein replacement therapies for rare genetic diseases, and in vivo gene editing. tandfonline.comnih.govpharmasource.global Each application presents unique challenges, such as the need to deliver mRNA to specific tissues (e.g., tumors, heart, or lungs) while avoiding the liver. nih.govnih.gov Future work will involve tailoring this compound LNP formulations for these diverse therapeutic areas.

Innovations in Manufacturing and Scalability for Broader Therapeutic Access

The journey of this compound from a laboratory chemical to a key component in a global vaccine was marked by significant manufacturing challenges, including initial production bottlenecks. nih.gov A major focus of future research is to develop more robust, efficient, and cost-effective manufacturing processes to ensure broad and equitable access to LNP-based medicines.

Key innovations and research directions include:

Economical Synthesis of this compound: Researchers have developed simpler and more economical chemical synthesis routes for this compound, reducing the number of steps and the cost of reagents. nih.govresearchgate.net This includes the development of continuous flow chemistry processes, which can produce the lipid with high purity and yield, moving away from more complex and less efficient batch synthesis. nih.gov

Scalable LNP Formulation: Advanced mixing technologies are at the heart of modern LNP manufacturing. ondrugdelivery.com Microfluidic and crossflow mixing systems enable the production of highly consistent LNPs and are designed for scalability, from small preclinical batches to large-scale commercial production. oup.comcellandgene.com However, challenges remain in seamlessly transitioning between different scales and mixing technologies, which can require costly and time-consuming process re-optimization. pharmasource.global

Continuous Manufacturing (CM): The pharmaceutical industry is increasingly looking towards continuous manufacturing as a paradigm shift from traditional batch production. tandfonline.com A CM process for LNPs would involve an uninterrupted, end-to-end production line, offering significant advantages in efficiency, flexibility, and cost-reduction. This approach could streamline technology transfer, shorten development timelines, and allow for more rapid responses to public health crises. tandfonline.com

Advanced Analytics and Quality Control: Ensuring the quality and consistency of each batch is critical. This requires a comprehensive suite of analytical tools to assess LNP identity, purity, potency, and safety. fiercepharma.com Innovations in this area include the use of state-of-the-art techniques like liquid chromatography-mass spectrometry (LC-MS) for the detailed characterization of both the mRNA and the lipid components. fiercepharma.com

Table 2: Comparison of LNP Manufacturing Technologies

Technology Description Advantages Challenges
Batch Production Lipids and mRNA are mixed in discrete, large-volume batches. Methods can include simple mixing or solvent injection. oup.comtandfonline.com Well-established for many pharmaceutical processes. Can be inefficient, costly, and difficult to scale consistently. Poor control over particle attributes. helixbiotech.comtandfonline.com
Microfluidics Precise mixing of lipid and aqueous phases in micro-scale channels. nih.gov Excellent control over particle size and PDI; high reproducibility; suitable for rapid formulation screening. researchgate.netnih.gov Prone to clogging; batch size limited by channel dimensions; scaling up often requires switching technologies. researchgate.netpharmasource.global
Crossflow/T-Mixers Rapid impingement mixing of fluid streams in a T-junction or across a membrane. oup.com Can handle higher flow rates than microfluidics; scalable for clinical and commercial production. oup.com Requires careful optimization of mixing parameters to ensure consistent particle quality.
Continuous Manufacturing An integrated, uninterrupted production line from raw materials to final LNP product. tandfonline.com Highly efficient; reduces costs and facility footprint; flexible and scalable production. tandfonline.com Significant upfront investment; requires robust process control and advanced analytical technologies.

Interdisciplinary Research Needs for this compound-based Technologies

The complexity of this compound and LNP technology necessitates a deeply integrated, interdisciplinary approach to overcome future challenges. Progress will depend on breaking down traditional silos and fostering collaboration across a wide range of scientific fields.

Critical areas requiring interdisciplinary synergy include:

Academia-Industry Collaboration: The rapid development of mRNA vaccines was a testament to the power of partnership between academic research institutions and industrial pharmaceutical companies. tandfonline.com Continuing and expanding these collaborations is essential for translating fundamental discoveries in lipid chemistry and biology into clinically approved therapies. sciencebusiness.net

Convergence of Biology and Engineering: Developing next-generation delivery systems requires a fusion of disciplines. For example, a recent proof-of-concept study for treating cardiac fibrosis united experts in T-cell immunotherapy, molecular cardiology, and mRNA-LNP delivery to create a transient, targeted therapy. nih.gov This highlights the potential for solving complex medical problems when diverse fields converge.

Integration of Computational Science: Computational methods are becoming indispensable tools in LNP research. Machine learning (ML) algorithms can analyze vast datasets to predict the performance of novel ionizable lipids and LNP formulations, drastically accelerating the design-build-test cycle. nih.gov At the same time, molecular dynamics (MD) simulations are used to model the physical behavior of lipids and their interactions with mRNA, providing mechanistic insights that guide rational design. nih.gov This synergy between "in silico" prediction and "wet lab" experimentation is crucial for future innovation.

Development of Advanced Analytical Platforms: The creation of novel, high-throughput screening platforms like SENT-seq requires a combination of expertise in nanotechnology, molecular biology, genomics, and bioinformatics. technologynetworks.com These platforms are essential for dissecting the complex interactions between hundreds of different LNP formulations and various cell types, generating the rich datasets needed for computational modeling and informed LNP design.

The future of this compound research is not just about a single molecule, but about the evolution of an entire therapeutic platform. By addressing these key questions through collaborative and interdisciplinary efforts, the scientific community can unlock the full potential of LNP technology to create a new generation of medicines.

Q & A

Q. What are the standard experimental protocols for formulating lipid nanoparticles (LNPs) using ALC-0315?

this compound is typically combined with DSPC, cholesterol, and PEGylated lipid ALC-0159 at a molar ratio of 50:10:38.5:1.5 to form LNPs . Researchers should optimize solvent conditions (e.g., ethanol or DMSO) and use microfluidic mixing for reproducible particle size (70-100 nm). Critical parameters include pH (4.0–5.0 for mRNA encapsulation), temperature (25–37°C), and purification via dialysis or tangential flow filtration. Document solvent ratios and mixing speeds to ensure batch consistency .

Q. How do researchers validate the mRNA delivery efficiency of this compound-based LNPs in vitro?

Common methods include:

  • Transfection assays : Measure luciferase or GFP expression in HEK293 or HeLa cells.
  • Endosomal escape evaluation : Use pH-sensitive dyes (e.g., LysoTracker) to track LNP disassembly.
  • Quantitative PCR : Assess mRNA stability post-encapsulation and intracellular release. Include controls like empty LNPs and commercial transfection reagents (e.g., Lipofectamine) to benchmark performance .

Q. What analytical techniques are used to characterize this compound-LNP physicochemical properties?

  • Dynamic Light Scattering (DLS) : For size distribution and polydispersity index (PDI <0.2 preferred).
  • Transmission Electron Microscopy (TEM) : To confirm spherical morphology.
  • Zeta Potential : Surface charge measurement (ideally near-neutral for in vivo stability).
  • HPLC : Quantify lipid composition and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-LNP stability data across studies?

Discrepancies often arise from variations in storage conditions (e.g., temperature, lyophilization protocols) or analytical methods. To address this:

  • Standardize storage buffers (e.g., sucrose vs. trehalose cryoprotectants).
  • Perform accelerated stability studies (4°C, 25°C, 40°C) with time-stamped DLS and mRNA integrity assays.
  • Cross-validate results using orthogonal techniques (e.g., small-angle X-ray scattering vs. DLS) .

Q. What strategies improve the in vivo targeting efficiency of this compound-LNPs while minimizing immunogenicity?

Advanced approaches include:

  • Surface functionalization : Conjugate targeting ligands (e.g., antibodies, aptamers) post-LNP formation.
  • PEG-lipid optimization : Adjust PEG density to balance stealth properties and cellular uptake.
  • Dose escalation studies : Monitor cytokine levels (IL-6, TNF-α) to identify tolerability thresholds. Preclinical models should include immune-competent animals to assess adaptive immune responses .

Q. How do structural modifications of this compound impact mRNA delivery efficacy and patentability?

Minor modifications (e.g., altering alkyl chain length or adding ester groups) may enhance endosomal escape but risk infringing patents (e.g., US10369226B2, US11246933B1). Researchers must:

  • Conduct prior-art searches using databases like USPTO or Espacenet.
  • Use computational modeling (e.g., molecular dynamics) to predict lipid-mRNA interactions before synthesis.
  • Collaborate with IP experts to navigate Alnylam’s patent landscape .

Q. What methodologies address batch-to-batch variability in this compound-LNP production?

Implement Quality-by-Design (QbD) principles:

  • Define critical quality attributes (CQAs): Size, PDI, encapsulation efficiency (>90%).
  • Use design-of-experiments (DoE) to optimize process parameters (e.g., flow rate, solvent ratio).
  • Apply statistical process control (SPC) charts to monitor production consistency .

Methodological Frameworks

Q. How should researchers design studies to compare this compound with other ionizable lipids (e.g., SM-102)?

  • Head-to-head formulation : Use identical mRNA payloads and molar ratios.
  • In vitro/in vivo correlation : Measure transfection efficiency in primary cells and biodistribution in murine models.
  • Stability benchmarking : Test under stress conditions (e.g., serum exposure, freeze-thaw cycles). Publish raw datasets and statistical code to enable meta-analyses .

Q. What are best practices for documenting this compound synthesis and characterization in publications?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Detail purification steps (e.g., column chromatography, solvent gradients).
  • Supporting information : Include NMR spectra (¹H, ¹³C), mass spectrometry data, and HPLC chromatograms.
  • Reproducibility checklist : Specify equipment models, software versions, and reagent lot numbers .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound?

Use tools like ASKEY or Semrush’s Topic Research to extract high-volume queries (e.g., "this compound vs. DLin-MC3-DMA endosomal escape"). Map gaps to experimental priorities, such as:

  • Long-term toxicity studies (>6 months).
  • Impact of lipid asymmetry on mRNA release kinetics.
    Cite emerging preprints to highlight novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ALC-0315
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ALC-0315

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.